4-Bromo-2-iodo-1-(trifluoromethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-iodo-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFPLTAEOHMUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678606 | |
| Record name | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256945-00-2 | |
| Record name | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-iodo-1-(trifluoromethyl)benzene (CAS 1256945-00-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring bromine, iodine, and a trifluoromethyl group attached to a benzene ring. This trifunctionalized benzene derivative serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of three distinct functional groups—an iodine atom, a bromine atom, and a trifluoromethyl group—imparts unique reactivity and properties to the molecule, making it a valuable intermediate for researchers and drug development professionals.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization through various cross-coupling reactions. The trifluoromethyl group, a common motif in medicinal chemistry, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.
| Property | Value | Source |
| CAS Number | 1256945-00-2 | N/A |
| Molecular Formula | C₇H₃BrF₃I | N/A |
| Molecular Weight | 350.90 g/mol | N/A |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 264.1 ± 40.0 °C (Predicted) | N/A |
| Density | 2.176 ± 0.06 g/cm³ (Predicted) | N/A |
| XLogP3 | 4.1 | N/A |
Synthesis
Representative Experimental Protocol: Iodination of 4-Bromobenzotrifluoride
Disclaimer: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of this compound.
Materials:
-
4-Bromobenzotrifluoride
-
Triflic acid
-
N-Iodosuccinimide (NIS)
-
Ice
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromobenzotrifluoride (1.0 equivalent) in triflic acid at room temperature.[1]
-
Portionwise, add N-iodosuccinimide (1.05 equivalents) to the solution over a period of 5 minutes.[1]
-
Stir the resulting dark mixture for an additional 15 hours at room temperature.[1]
-
Carefully pour the reaction mixture onto ice.[1]
-
Once the ice has melted, extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase).[1]
-
Combine the organic phases and wash sequentially with saturated sodium carbonate solution, water, and brine.[1]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by vacuum distillation to yield the desired bromo-iodobenzotrifluoride.[1]
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in its capacity to undergo selective cross-coupling reactions. The C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for sequential functionalization. This differential reactivity is a powerful tool for the construction of highly substituted aromatic compounds.
Selective Cross-Coupling Reactions
The general workflow for the selective functionalization of this compound is depicted below. The initial, more reactive site (iodine) can be coupled with a desired moiety (R¹), followed by a second coupling at the less reactive site (bromine) with a different group (R²).
Caption: Selective cross-coupling workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
General Experimental Protocol:
-
To a flame-dried flask, add this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[2]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[2]
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.[2]
-
Upon completion, cool the reaction, add water, and extract with an organic solvent like ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purify the product by flash column chromatography.[2]
Caption: Suzuki-Miyaura coupling reaction scheme.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol:
-
In a suitable solvent such as THF, dissolve the aryl halide (1.0 equiv.).[3]
-
Sequentially add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.), a base (e.g., diisopropylamine, 7.0 equiv.), and the terminal alkyne (1.1 equiv.).[3]
-
Stir the reaction at room temperature for a few hours.[3]
-
Dilute the reaction mixture with an ether and filter through Celite.[3]
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.[3]
-
Purify the product by flash column chromatography.[3]
Caption: Sonogashira coupling reaction scheme.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide.
General Experimental Protocol:
-
To a flame-dried flask, add the organic halide (1.0 equiv.) and a solvent like DMF.[4]
-
Sequentially add a copper(I) salt (e.g., CuI, 0.1 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv.), and lithium chloride (5.3 equiv.).[4]
-
Purge the flask with an inert gas before adding the organotin reagent (1.15 equiv.).[4]
-
Heat the solution to around 40 °C for an extended period (e.g., 2.5 days).[4]
-
Work up the reaction by transferring the solution to a separatory funnel containing an ammonia-water mixture and extracting with a nonpolar solvent like hexane.[4]
-
Wash the combined organic layers, dry over sodium sulfate, and concentrate.[4]
-
Purify the product by flash chromatography.[4]
Caption: Stille coupling reaction scheme.
Role in Drug Discovery and Medicinal Chemistry
The trifluoromethyl (-CF₃) group is a prominent feature in many modern pharmaceuticals. Its incorporation into a molecule can significantly enhance its drug-like properties. The strong electron-withdrawing nature of the -CF₃ group can influence the acidity or basicity of nearby functional groups, which can in turn affect the molecule's binding to its biological target.
Key advantages of the trifluoromethyl group in drug design include:
-
Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life of the drug in the body.
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Improved Binding Affinity: The -CF₃ group can participate in various non-covalent interactions with protein targets, such as dipole-dipole and ion-dipole interactions, thereby increasing the binding affinity of the drug.
Given these beneficial properties, this compound is a valuable starting material for the synthesis of novel drug candidates.
Safety and Handling
Conclusion
This compound is a strategically important building block in organic synthesis. Its unique arrangement of iodo, bromo, and trifluoromethyl substituents on a benzene ring provides a platform for the efficient and selective synthesis of complex organic molecules. The differential reactivity of the C-I and C-Br bonds in cross-coupling reactions allows for a programmed, stepwise introduction of various functional groups. The presence of the trifluoromethyl group makes this compound particularly attractive for applications in medicinal chemistry, where this moiety is known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides a foundation for researchers and scientists to understand and utilize the synthetic potential of this versatile compound in their research and development endeavors.
References
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. Intended for use by researchers, scientists, and professionals in the field of drug development, this document compiles essential data, outlines experimental methodologies for property determination, and presents a logical workflow for its synthesis.
Core Physical Properties
This compound, identified by the CAS number 1256945-00-2, is a polyhalogenated aromatic compound. Its structure, featuring a trifluoromethyl group, a bromine atom, and an iodine atom on a benzene ring, imparts unique chemical characteristics relevant to its application in organic synthesis, particularly as a building block for complex molecules in pharmaceutical and materials science research.
The physical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and may vary.
| Physical Property | Value | Source |
| Molecular Formula | C₇H₃BrF₃I | PubChem[1] |
| Molecular Weight | 350.90 g/mol | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Predicted: 236.9 ± 40.0 °C | |
| Density | Not available | |
| Solubility | Insoluble in water; likely soluble in organic solvents. | General knowledge of aryl halides |
| CAS Number | 1256945-00-2 | Oakwood Chemical[2] |
Experimental Protocols for Physical Property Determination
Accurate determination of the physical properties of a compound is crucial for its application in research and development. The following sections detail standard experimental protocols for measuring the key physical properties of solid and liquid organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in the test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is gently heated in the heating bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination of a Solid
The density of a solid can be determined using the displacement method.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., water or a non-reactive organic solvent)
Procedure:
-
Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.
-
Volume Measurement by Displacement: A known volume of the chosen liquid is placed in a graduated cylinder. The solid is then carefully added to the liquid, and the new volume is recorded. The difference between the initial and final volumes represents the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
Understanding a compound's solubility in various solvents is essential for reaction setup, purification, and formulation.
Procedure:
-
A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated or sonicated to facilitate dissolution.
-
The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature is determined. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
Synthetic Pathway and Experimental Workflow
The synthesis of this compound typically involves a multi-step process starting from a commercially available trifluoromethylated benzene derivative. A plausible synthetic route involves the sequential introduction of the halogen atoms. The differential reactivity of the C-Br and C-I bonds makes this compound a versatile intermediate in cross-coupling reactions.[3]
Below is a conceptual workflow for a potential synthesis, which would involve the bromination of an iodinated trifluoromethylbenzene precursor or the iodination of a brominated trifluoromethylbenzene precursor. The specific reagents and conditions would need to be optimized for this particular isomer.
Caption: Conceptual workflow for the synthesis of this compound.
References
Synthesis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and advanced materials. This document details established synthetic routes, experimental protocols, and relevant chemical data to facilitate its preparation in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 1256945-00-2 |
| Molecular Formula | C₇H₃BrF₃I |
| Molecular Weight | 350.91 g/mol |
| Appearance | Not specified (likely a solid or liquid) |
| Purity | Commercially available up to 98%[1] |
Synthetic Pathways
Two primary synthetic routes for the preparation of this compound have been identified: the Sandmeyer reaction of 4-bromo-2-amino-1-(trifluoromethyl)benzene and the electrophilic iodination of 4-bromo-1-(trifluoromethyl)benzene.
Route 1: Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of an iodo group onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway commences with the diazotization of 4-bromo-2-amino-1-(trifluoromethyl)benzene, followed by treatment with an iodide salt.
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Route 2: Electrophilic Iodination
An alternative approach involves the direct iodination of 4-bromo-1-(trifluoromethyl)benzene using an electrophilic iodine source, such as N-iodosuccinimide (NIS), in the presence of a strong acid catalyst.
Caption: Synthesis of this compound via electrophilic iodination.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis via Sandmeyer Reaction (Adapted from a similar procedure)
This one-pot diazotization and iodination protocol is adapted from a patented procedure for a structurally similar compound.[4]
Materials:
-
4-Bromo-2-amino-1-(trifluoromethyl)benzene
-
Sulfuric acid (80% mass concentration)
-
Cuprous iodide (CuI)
-
Potassium iodide (KI)
-
Sodium nitrite (NaNO₂) (40% aqueous solution)
-
Sodium bisulfite (aqueous solution)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Salt Formation: In a suitable reaction vessel, cautiously add 4-bromo-2-amino-1-(trifluoromethyl)benzene (1.0 eq) to sulfuric acid (80%) at room temperature. Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt.
-
Iodination Mixture Preparation: Cool the reaction mixture to 50-60 °C. Add cuprous iodide (0.05 eq) and potassium iodide (1.5 eq) and stir for 30 minutes.
-
Diazotization and Iodination: Slowly add a 40% aqueous solution of sodium nitrite (1.2 eq) dropwise to the stirred mixture, maintaining the temperature between 50-60 °C. After the addition is complete, continue stirring until gas evolution ceases (typically 1 hour).
-
Work-up: Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bisulfite to quench any remaining unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Quantitative Data (Expected):
While the exact yield for this specific reaction has not been reported, a similar transformation in a patent yielded the desired product in the range of 85%.[5] Actual yields should be determined empirically.
Protocol 2: Synthesis via Electrophilic Iodination
This protocol is based on a reported method for the iodination of a similar substrate.[5]
Materials:
-
4-Bromo-1-(trifluoromethyl)benzene
-
N-Iodosuccinimide (NIS)
-
Triflic acid
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium carbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-(trifluoromethyl)benzene (1.0 eq) in triflic acid at room temperature.
-
Addition of Iodinating Agent: Add N-iodosuccinimide (1.05 eq) portion-wise to the stirred solution over a period of 5 minutes. The mixture will likely become dark.
-
Reaction: Stir the reaction mixture at room temperature for 15 hours.
-
Quenching: Carefully pour the reaction mixture onto ice.
-
Extraction: Once the ice has melted, extract the aqueous phase with diethyl ether.
-
Washing: Combine the organic phases and wash sequentially with saturated aqueous sodium carbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting liquid by vacuum distillation to obtain this compound.
Quantitative Data:
The referenced procedure for a similar compound reported a yield of 85%.[5]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from synthesis to the characterization of the final product.
Caption: A generalized workflow for the synthesis and subsequent characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on a comprehensive prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra based on established principles of substituent effects on aromatic systems. This guide serves as a valuable resource for researchers working with this compound or structurally similar molecules, offering insights into spectral assignment, and characterization.
Introduction
This compound is a substituted aromatic compound with significant potential in organic synthesis and drug discovery. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo and iodo substituents provide reactive handles for cross-coupling reactions. Accurate characterization of this molecule is paramount, and NMR spectroscopy is the most powerful tool for its structural elucidation. This guide provides a thorough breakdown of the expected NMR data and its interpretation.
Predicted NMR Data
The chemical shifts in the NMR spectra of substituted benzenes are influenced by the electronic properties of the substituents. Halogens like bromine and iodine, and the trifluoromethyl group, exert both inductive and resonance effects that alter the electron density around the protons and carbons of the benzene ring.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 1.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | J ≈ 2.0 |
| H-5 | 7.6 - 7.8 | dd | J ≈ 8.5, 2.0 |
| H-6 | 7.9 - 8.1 | d | J ≈ 8.5 |
Interpretation:
-
H-6: This proton is ortho to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded, appearing at the highest chemical shift. It will appear as a doublet due to coupling with H-5.
-
H-3: This proton is ortho to the iodine atom and will also be deshielded. It is expected to appear as a doublet with a smaller coupling constant due to meta-coupling with H-5.
-
H-5: This proton is situated between the bromine and iodine atoms and will experience coupling from both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trifluoromethyl carbon. The predicted chemical shifts are presented in Table 2.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 (q) |
| C-2 | 95 - 100 |
| C-3 | 138 - 142 |
| C-4 | 125 - 130 |
| C-5 | 135 - 140 |
| C-6 | 130 - 135 |
| CF₃ | 120 - 125 (q) |
Interpretation:
-
C-1 (ipso-C): The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
C-2 (ipso-C): The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" and will appear at a lower chemical shift.
-
C-4 (ipso-C): The carbon attached to the bromine atom will be at a chemical shift typical for a carbon-bromine bond in an aromatic ring.
-
C-3, C-5, C-6: The chemical shifts of these carbons are influenced by the combined effects of the three substituents.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | -60 to -65 | s |
Interpretation:
The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the aromatic ring. In this case, the presence of the electron-withdrawing bromo and iodo groups is expected to result in a chemical shift in the typical range for an aryl trifluoromethyl group. The signal will be a singlet as there are no adjacent fluorine or hydrogen atoms to cause splitting.
Experimental Protocols
To acquire high-quality NMR spectra of this compound, the following general protocol is recommended:
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Transfer the solution to a 5 mm NMR tube.
Spectrometer Parameters:
-
¹H NMR:
-
Spectrometer frequency: 400 MHz or higher.
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Spectrometer frequency: 100 MHz or higher.
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Spectrometer frequency: 376 MHz or higher.
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Visualization of Predicted NMR Assignments
The following diagram illustrates the structure of this compound and the predicted assignments for the aromatic protons.
Caption: Predicted ¹H NMR assignments.
Conclusion
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. Due to the absence of a publicly available experimental spectrum, this guide leverages spectral data from analogous compounds to forecast the chemical shifts and coupling patterns. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who may be working with this or structurally related compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The prediction is based on the principle of substituent chemical shift (SCS) additivity, using benzene (δ ≈ 7.34 ppm) as a reference and analyzing the effects of the bromo, iodo, and trifluoromethyl groups from spectral data of analogous monosubstituted and disubstituted benzenes.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.95 - 8.15 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-H6) ≈ 0.5 Hz |
| H-5 | 7.70 - 7.90 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-H3) ≈ 2-3 Hz |
| H-6 | 7.45 - 7.65 | Doublet (d) | ³J(H6-H5) ≈ 8-9 Hz |
Spectral Analysis and Prediction Rationale
The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring. The prediction of their chemical shifts and coupling patterns is based on the following analysis:
-
Substituent Effects:
-
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and is expected to deshield adjacent protons significantly.
-
The iodine atom (-I) is a halogen with a moderate deshielding effect, influenced by both its electronegativity and its ability to induce a diamagnetic anisotropic effect.
-
The bromine atom (-Br) is also a halogen with a deshielding effect, generally slightly less than that of iodine.
-
-
Chemical Shift Prediction:
-
H-3: This proton is situated between the deshielding iodo and bromo groups, which would shift it downfield.
-
H-5: This proton is ortho to the bromine atom and meta to the trifluoromethyl and iodo groups. The ortho coupling to H-6 and meta coupling to H-3 will influence its multiplicity.
-
H-6: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, leading to a significant downfield shift. It is also ortho to H-5, which will result in a characteristic ortho coupling.
-
-
Coupling Constants:
-
Ortho coupling (³J): The coupling between adjacent protons (H-5 and H-6) is expected to be in the range of 6-10 Hz.[1]
-
Meta coupling (⁴J): The coupling between protons separated by two bonds (H-3 and H-5) is typically smaller, around 2-4 Hz.[1]
-
Para coupling (⁵J): Any para coupling, for instance between H-3 and H-6, is generally very small (0-1 Hz) and may not be resolved.
-
Visualization of Spin System and Substituent Effects
The following diagram illustrates the structure of this compound and the key through-bond coupling relationships between the aromatic protons.
Caption: Predicted ¹H-¹H coupling in this compound.
Experimental Protocols
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a solid organic compound like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette during the transfer.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent, or the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is required.
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used for a routine ¹H spectrum.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.
-
3. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the area under each signal to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the precise chemical shifts of all peaks in the spectrum.
References
Technical Guide: Predicted ¹³C NMR Chemical Shifts and Experimental Protocol for 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. Due to the absence of publicly available experimental spectra for this specific compound, the chemical shifts have been calculated using established prediction methodologies based on substituent effects. This document also outlines a comprehensive, standardized experimental protocol for the acquisition of a ¹³C NMR spectrum, which can be applied to this and structurally related molecules. The guide is intended to support researchers in the identification, characterization, and quality control of this compound in a drug development context.
Predicted ¹³C NMR Chemical Shift Data
The ¹³C NMR chemical shifts for this compound were predicted using a combination of computational algorithms and established substituent chemical shift (SCS) increments for benzene derivatives. The predicted values are presented in Table 1. It is important to note that these are theoretical values and may differ from experimental results.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Notes |
| C-1 | 133.5 (q, J ≈ 35 Hz) | Singlet (Quartet in Coupled) | Carbon attached to the trifluoromethyl group. |
| C-2 | 95.0 | Singlet | Carbon attached to the iodine atom. |
| C-3 | 139.8 | Singlet | |
| C-4 | 125.1 | Singlet | Carbon attached to the bromine atom. |
| C-5 | 132.7 | Singlet | |
| C-6 | 131.9 | Singlet | |
| CF₃ | 122.8 (q, J ≈ 273 Hz) | Singlet (Quartet in Coupled) | Trifluoromethyl carbon. |
Disclaimer: The chemical shift values are predicted and should be confirmed by experimental data.
Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol provides a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum.
Sample Preparation
-
Sample Quantity : Weigh approximately 15-20 mg of this compound. For a satisfactory signal-to-noise ratio, a higher concentration is generally better for ¹³C NMR due to its low natural abundance.[1]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). A volume of 0.5-0.6 mL is typically required for a standard 5 mm NMR tube.[1]
-
Dissolution : Dissolve the sample in the chosen deuterated solvent within a clean, dry vial.
-
Transfer : Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is between 4.0 and 4.5 cm.
-
Internal Standard (Optional) : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrument : A 400 MHz (or higher) NMR spectrometer is recommended.
-
Insertion and Locking : Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming : Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp spectral lines.
-
Tuning and Matching : Tune and match the ¹³C probe to the correct frequency to maximize signal transmission and detection.
-
Acquisition Parameters :
-
Pulse Program : Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[2]
-
Spectral Width : Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.[2]
-
Acquisition Time (AQ) : An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1) : A relaxation delay of 2 seconds is a common starting point for qualitative spectra.[2]
-
Pulse Angle : A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Number of Scans (NS) : The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing : Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm). For CDCl₃, the central peak of the triplet is at 77.16 ppm.
-
Peak Picking : Identify and label the chemical shifts of the peaks in the spectrum.
Visualization of Substituent Effects
The following diagram illustrates the logical relationship of the substituents on the benzene ring and their expected influence on the ¹³C NMR chemical shifts. Electron-withdrawing groups like -CF₃ and halogens generally cause a downfield shift (higher ppm) for the directly attached carbon and influence the other carbons in the ring through inductive and resonance effects.
References
In-Depth Technical Guide: 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available data and experimental protocols related to 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. It is important to note that as of the latest literature and database search, the specific crystal structure of this compound has not been publicly reported. In the absence of explicit crystallographic data, this guide furnishes known physicochemical properties, a representative synthetic protocol for a closely related isomer, general crystallization procedures, and a standardized workflow for crystal structure determination.
Physicochemical Properties
While the detailed crystal structure is not available, a summary of the known physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₃I | PubChem[1] |
| Molecular Weight | 350.90 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-1-iodo-2-(trifluoromethyl)benzene | PubChem[1] |
| CAS Number | 364-12-5 | PubChem[1] |
| Appearance | Not specified (likely a solid at room temperature) | Inferred |
| Computed XLogP3-AA | 4.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 349.84149 g/mol | PubChem[1] |
Experimental Protocols
Representative Synthesis of a Halogenated Benzotrifluoride Isomer
Materials:
-
o-aminobenzotrifluoride
-
37% Hydrochloric acid
-
35% Hydrogen peroxide
-
50% Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
An aqueous solution of o-aminobenzotrifluoride hydrochloride is prepared by adding o-aminobenzotrifluoride to 37% hydrochloric acid.
-
Hydrogen peroxide is added dropwise to the solution.
-
The acidic solution is then neutralized with a 50% sodium hydroxide solution.
-
The product is extracted from the aqueous layer.
-
The combined organic phases are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
General Protocol for Crystallization of Small Organic Molecules
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[2][3][4] The following are general techniques that can be employed for the crystallization of a purified compound like this compound.[5][6][7][8]
1. Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly at room temperature but show high solubility at an elevated temperature.[5][8]
-
Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).
2. Slow Evaporation:
-
Dissolve the compound in a suitable solvent to form a near-saturated solution.
-
Loosely cover the container to allow the solvent to evaporate slowly over hours to days.
3. Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.[5]
4. Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble. The "poor" solvent should be miscible with the "good" solvent.
-
Over time, the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.
5. Layering:
-
Dissolve the compound in a small amount of a dense "good" solvent.
-
Carefully layer a less dense, miscible "poor" solvent on top.
-
Crystals may form at the interface of the two solvents as they slowly mix.
Workflow for Crystal Structure Determination
The determination of a molecule's crystal structure via single-crystal X-ray diffraction is a systematic process.[2][9][10][11] The generalized workflow is depicted in the diagram below.
Caption: Workflow for small molecule crystal structure determination.
This workflow begins with the synthesis and purification of the compound. High-quality single crystals are then grown and mounted for data collection using an X-ray diffractometer. The collected diffraction data is processed, and the crystal structure is solved and refined. Finally, the validated structure is deposited in a crystallographic database.
References
- 1. 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 2773397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. fiveable.me [fiveable.me]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining solubility, expected solubility trends in various organic solvents, and the compound's relevance in drug development.
Expected Solubility Profile
The solubility of this compound is governed by its molecular structure: a halogenated aromatic ring with a lipophilic trifluoromethyl group. Based on the principle of "like dissolves like," it is anticipated to be soluble in non-polar and moderately polar organic solvents, with poor solubility in highly polar solvents like water. The following table summarizes the expected qualitative solubility.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aprotic | Hexanes, Toluene, Benzene | High | Similar non-polar nature. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Good balance of polarity to dissolve the compound. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Higher polarity may reduce solubility compared to less polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of a hydroxyl group increases solvent polarity, likely reducing solubility. |
| Highly Polar Protic | Water | Insoluble | The non-polar, hydrophobic nature of the molecule prevents dissolution in water. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is a common and reliable "excess solid" approach.[1]
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (e.g., Dichloromethane, Toluene, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a few hours at the set temperature to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent to slowly evaporate the solvent. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent has completely evaporated, a solid residue of the solute will remain.
-
Place the evaporation dish in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the evaporation dish with the dry solid residue on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the residue.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.
-
Safety Precautions:
-
Handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Visualizations
Synthesis Workflow
The following diagram illustrates a representative synthetic pathway for a halogenated trifluoromethylbenzene derivative, adapted from a known procedure for a similar compound.[2] This workflow provides a conceptual understanding of the steps involved in its preparation.
Caption: A conceptual workflow for the synthesis of this compound.
Application in Drug Discovery
The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability and binding affinity of drug candidates.[3] The following diagram illustrates the logical relationship of how this compound serves as a building block in the drug discovery process.
References
An In-depth Technical Guide to 4-Bromo-2-iodo-1-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
An essential building block in modern medicinal chemistry, 4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a versatile reagent prized for its role in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, purity, and key applications, with a focus on experimental protocols relevant to researchers, scientists, and drug development professionals.
This trifluoromethylated benzene derivative, with the chemical formula C₇H₃BrF₃I, is distinguished by the presence of three key functional groups: a bromine atom, an iodine atom, and a trifluoromethyl group. This unique substitution pattern allows for selective and sequential chemical transformations, making it a valuable intermediate in the construction of novel pharmaceutical and agrochemical compounds. The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5][6]
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, ensuring its suitability for high-stakes research and development applications where reproducibility is critical.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Aladdin Scientific | 364-12-5 | C₇H₃BrF₃I | 350.9 | min 98% |
| BLDpharm | 1256945-00-2 | C₇H₃BrF₃I | 350.90 | ≥98% |
| Oakwood Chemical | 1256945-00-2 | C₇H₃BrF₃I | 350.91 | 98% |
| Sigma-Aldrich | 481075-58-5 | C₇H₃BrF₃I | - | 97% |
Note: The CAS numbers may vary for isomeric forms. The 4-Bromo-2-iodo isomer is primarily associated with CAS number 1256945-00-2.
Physicochemical Properties
| Property | Value |
| Molecular Weight | ~350.90 g/mol [7] |
| Appearance | Solid, semi-solid, or liquid |
| Storage | 2-8°C, protected from light, sealed in a dry place |
Synthesis and Purification
While specific, detailed synthesis protocols for this compound are not widely published in readily accessible literature, a general approach involves the regioselective bromination and iodination of a suitable trifluoromethylbenzene precursor. One potential synthetic route starts from 3-(trifluoromethyl)aniline, which can be brominated to form 4-bromo-3-(trifluoromethyl)aniline.[8] Subsequent diazotization followed by a Sandmeyer-type reaction with an iodide source could then yield the target molecule.
Purification of the crude product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.[9][10] The choice of solvent for recrystallization or the eluent system for chromatography would be determined by the polarity of the compound and any impurities present.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
While specific experimental parameters for the acquisition of these spectra are not detailed in the general literature, standard protocols for NMR and MS analysis of organic compounds would be applicable.
Experimental Protocols: Applications in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. The more reactive C-I bond can be selectively functionalized first, leaving the C-Br bond available for a subsequent transformation. This allows for the controlled and stepwise construction of complex molecular architectures.[2]
Sonogashira Coupling of this compound
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The following is a representative protocol for the Sonogashira coupling of this compound, a key reaction in the synthesis of more complex molecules.[11][12][13][14]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 2773397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. This polysubstituted benzene derivative presents a unique case for studying regioselectivity due to the competing directing effects of its substituents: two deactivating ortho-, para-directing halogens (bromo and iodo) and a strongly deactivating meta-directing trifluoromethyl group. Understanding the interplay of these electronic and steric factors is crucial for the strategic synthesis of novel pharmaceutical and agrochemical compounds.
Analysis of Substituent Effects
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the cumulative influence of its three substituents.
-
Bromo (Br) and Iodo (I) Groups: As halogens, both bromine and iodine are deactivating groups due to their electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate. This resonance effect directs incoming electrophiles to the ortho and para positions.
-
Trifluoromethyl (CF₃) Group: The trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. It strongly deactivates the benzene ring towards electrophilic attack and is a meta-director.
In a polysubstituted benzene ring, the directing effects of the substituents are generally additive. When the directing effects are in conflict, the most activating (or least deactivating) group typically governs the position of substitution. Steric hindrance also plays a critical role, often favoring substitution at less crowded positions.
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF"; "Substituent" [pos="0,1.5!"]; "Directing_Effect" [pos="2,1.5!"]; "Reactivity" [pos="4,1.5!"];
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"ortho_para_Br" [label="ortho, para", pos="2,0.5!", fontcolor="#34A853"]; "ortho_para_I" [label="ortho, para", pos="2,-0.5!", fontcolor="#34A853"]; "meta_CF3" [label="meta", pos="2,-1.5!", fontcolor="#EA4335"];
"Deactivating_Br" [label="Deactivating", pos="4,0.5!", fontcolor="#EA4335"]; "Deactivating_I" [label="Deactivating", pos="4,-0.5!", fontcolor="#EA4335"]; "Strongly_Deactivating_CF3" [label="Strongly Deactivating", pos="4,-1.5!", fontcolor="#EA4335"];
edge [color="#5F6368"]; "Br" -- "ortho_para_Br"; "ortho_para_Br" -- "Deactivating_Br"; "I" -- "ortho_para_I"; "ortho_para_I" -- "Deactivating_I"; "CF3" -- "meta_CF3"; "meta_CF3" -- "Strongly_Deactivating_CF3"; } }
Directing Effects of Substituents
Regioselectivity in Electrophilic Aromatic Substitution
The three available positions for electrophilic attack on the this compound ring are C3, C5, and C6. The directing effects of the substituents on these positions are as follows:
-
Position C3: ortho to the iodo group and meta to the bromo and trifluoromethyl groups.
-
Position C5: ortho to the bromo group, meta to the iodo group, and ortho to the trifluoromethyl group.
-
Position C6: para to the iodo group and ortho to the trifluoromethyl group.
Considering the directing effects, the halogens (Br and I) will favor substitution at positions ortho and para to themselves, while the CF₃ group will direct to the meta positions. The cumulative effect suggests that positions activated by the halogens and not strongly deactivated by the trifluoromethyl group will be the most favorable for electrophilic attack.
Positional Analysis of Directing Effects
Based on this analysis, position C3 is activated by the iodo group (ortho) and not strongly deactivated by the other groups (meta to both Br and CF₃). Position C5 is activated by the bromo group (ortho) but is also meta to the strongly deactivating CF₃ group. Position C6 is activated by the iodo group (para) but is ortho to the CF₃ group, which is electronically and sterically unfavorable. Therefore, electrophilic substitution is most likely to occur at the C3 position .
Key Electrophilic Aromatic Substitution Reactions
This section details the predicted outcomes and available experimental data for key electrophilic aromatic substitution reactions on this compound.
Nitration
Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring.
Predicted Outcome: Based on the analysis of directing effects, the nitration of this compound is expected to yield primarily 1-Bromo-4-iodo-2-nitro-5-(trifluoromethyl)benzene . The commercial availability of the closely related compound, 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene, supports this prediction.
| Product | Position of Substitution | Predicted Yield |
| 1-Bromo-4-iodo-2-nitro-5-(trifluoromethyl)benzene | C3 | Major Product |
Experimental Protocol (Adapted from a similar reaction):
A potential synthetic route for the nitration of a dihalobenzotrifluoride involves the use of a nitrating mixture, such as ammonium nitrate and oleum.
-
Reaction Setup: In a suitable reaction vessel, the nitrating agent (e.g., a mixture of ammonium nitrate and 20% oleum) is prepared.
-
Addition of Substrate: this compound is added to the nitrating mixture.
-
Reaction Conditions: The reaction mixture is heated (e.g., to 90°C) and stirred for a period of time (e.g., 1.5 hours).
-
Work-up: After cooling, the reaction mixture is poured onto ice water. The crude product is then extracted with an organic solvent, washed to neutrality, and dried.
-
Purification: The final product is purified by a suitable method, such as recrystallization or column chromatography.
Halogenation
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring.
Predicted Outcome: Similar to nitration, halogenation is expected to occur at the C3 position, yielding 1,3-Dihalo-4-iodo-2-(trifluoromethyl)benzene .
| Electrophile | Product | Position of Substitution | Predicted Yield |
| Br⁺ | 1,3-Dibromo-4-iodo-2-(trifluoromethyl)benzene | C3 | Major Product |
| Cl⁺ | 1-Bromo-3-chloro-4-iodo-2-(trifluoromethyl)benzene | C3 | Major Product |
Experimental Protocol (General):
-
Catalyst and Halogen: The reaction is typically carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination).
-
Reaction Conditions: The halogen is added to a solution of the substrate and catalyst in a suitable solvent at a controlled temperature.
-
Work-up: The reaction is quenched, and the product is isolated by extraction and purified.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.
Predicted Outcome: Sulfonation is also predicted to occur at the C3 position to yield This compound-3-sulfonic acid .
| Product | Position of Substitution | Predicted Yield |
| This compound-3-sulfonic acid | C3 | Major Product |
Experimental Protocol (General):
-
Reagent: Fuming sulfuric acid (H₂SO₄/SO₃) is the typical sulfonating agent.
-
Reaction Conditions: The substrate is treated with fuming sulfuric acid, often with heating.
-
Work-up: The reaction mixture is carefully poured onto ice to precipitate the sulfonic acid product.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring. It is important to note that Friedel-Crafts reactions are generally not successful on strongly deactivated rings. The presence of three deactivating groups on the substrate makes Friedel-Crafts acylation challenging.
Predicted Outcome: Due to the strongly deactivated nature of the ring, Friedel-Crafts acylation is expected to proceed with very low yield, if at all. If the reaction does occur, it would be predicted to substitute at the C3 position.
| Product | Position of Substitution | Predicted Yield |
| 1-(4-Bromo-2-iodo-1-(trifluoromethyl)phenyl)ethan-1-one | C3 | Very Low / No Reaction |
Experimental Protocol (General):
-
Reagents: An acyl chloride (RCOCl) or acid anhydride ((RCO)₂O) and a strong Lewis acid catalyst (e.g., AlCl₃) are required.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent.
-
Work-up: The reaction is quenched with water, and the product is extracted and purified.
Summary and Conclusion
An In-depth Technical Guide to the Reactivity of C-Br vs. C-I Bonds in 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. This molecule is a valuable building block in organic synthesis, particularly for the construction of complex, trifluoromethylated aromatic compounds used in medicinal chemistry and materials science. The presence of two different halogen atoms on the same aromatic ring allows for selective and sequential functionalization, a key strategy in modern synthetic chemistry.
The chemoselectivity in the reactions of this compound is primarily dictated by the significant difference in the bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more readily cleaved in various transformations, most notably in palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes. The electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the halogenated positions.
Quantitative Data on Bond Dissociation Energies
The fundamental principle governing the selective reactivity of the C-I versus the C-Br bond lies in their respective bond dissociation energies (BDE). A lower BDE translates to a weaker bond, which requires less energy to break and thus reacts more readily in processes like the oxidative addition step of cross-coupling catalysis.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-I | ~280 |
| Aryl C-Br | ~330 |
This notable difference in bond strength is the primary driver for the high chemoselectivity observed in reactions involving dihalogenated aromatic compounds.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of this compound, these reactions can be directed with high selectivity to the C-I bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. Due to the lower bond dissociation energy of the C-I bond, the oxidative addition of the palladium(0) catalyst occurs preferentially at the iodo-substituted position. This allows for the selective synthesis of 4-bromo-2-aryl-1-(trifluoromethyl)benzene derivatives.
Expected Selectivity and Yields for Suzuki-Miyaura Coupling:
| Reaction Type | Coupling Partner | Position of Reactivity | Expected Selectivity | Typical Yields (%) |
| Mono-Suzuki Coupling | Arylboronic acid | C-I | >95% | 85-95 |
| Subsequent Suzuki Coupling | Arylboronic acid | C-Br | - | 70-85 |
Yields are estimated based on analogous reactions with structurally similar dihaloarenes and may vary depending on the specific boronic acid and reaction conditions employed.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the reaction occurs with high selectivity at the more labile C-I bond of this compound. This provides a straightforward route to 4-bromo-2-alkynyl-1-(trifluoromethyl)benzene intermediates, which can be further functionalized at the C-Br position.
Expected Selectivity and Yields for Sonogashira Coupling:
| Reaction Type | Coupling Partner | Position of Reactivity | Expected Selectivity | Typical Yields (%) |
| Mono-Sonogashira Coupling | Terminal alkyne | C-I | >98% | 90-98 |
Yields are based on reactions with similar substrates and are influenced by the nature of the alkyne and the specific catalytic system used.
Reactivity in Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful tool for the preparation of organometallic reagents. The rate of this exchange is highly dependent on the halogen, following the general trend I > Br > Cl. Consequently, treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures will result in selective exchange at the C-I bond. This generates a lithiated intermediate that can be trapped with various electrophiles.
Selectivity in Lithium-Halogen Exchange:
| Reagent | Position of Exchange | Typical Conditions | Subsequent Reaction with Electrophile |
| n-Butyllithium | C-I | THF, -78 °C | High-yielding |
| tert-Butyllithium | C-I | THF, -78 °C | High-yielding |
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the selective functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or warm gently (e.g., to 40 °C) if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Selective Lithium-Iodine Exchange
Materials:
-
This compound
-
n-Butyllithium (1.1 equivalents in hexanes)
-
Anhydrous THF
-
Electrophile (e.g., an aldehyde, ketone, or CO₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the chosen electrophile in THF dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry.
-
Concentrate the organic layer and purify the product by chromatography.
Visualizations
The following diagrams illustrate the key chemical principles and workflows discussed in this guide.
graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", label="Catalytic Cycle for Suzuki-Miyaura Coupling", fontcolor="#202124", fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontcolor="#202124", fontsize=10];
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdI [label="Ar-Pd(II)(I)L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)(R')L2", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Product [label="Ar-R'", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> ArPdI [label=" Oxidative Addition\n(Ar-I)"]; ArPdI -> ArPdR [label=" Transmetalation\n(R'B(OH)2 + Base)"]; ArPdR -> Product [label=" Reductive Elimination"]; Product -> Pd0 [style=invis]; ArPdR -> Pd0 [label=" "]; }
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
graph Sonogashira_Cycle { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", label="Catalytic Cycle for Sonogashira Coupling", fontcolor="#202124", fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontcolor="#202124", fontsize=10];
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdI [label="Ar-Pd(II)(I)L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdAlkynyl [label="Ar-Pd(II)(C≡CR')L2", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Product [label="Ar-C≡CR'", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> ArPdI [label=" Oxidative Addition\n(Ar-I)"]; ArPdI -> ArPdAlkynyl [label=" Transmetalation\n(Cu-C≡CR')"]; ArPdAlkynyl -> Product [label=" Reductive Elimination"]; Product -> Pd0 [style=invis]; ArPdAlkynyl -> Pd0 [label=" "]; }
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: Logical workflow for sequential functionalization.
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling at the Iodine Position of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for applications in drug discovery, materials science, and agrochemicals. 4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a valuable building block possessing two distinct carbon-halogen bonds with differential reactivity. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for the selective formation of a carbon-carbon bond at the 2-position via a Suzuki-Miyaura coupling, leaving the bromine atom at the 4-position available for subsequent transformations.
This document provides detailed application notes and a generalized protocol for the selective Suzuki coupling at the iodine position of this compound. The trifluoromethyl group at the 1-position is a strong electron-withdrawing group, which can influence the reactivity of the adjacent halogen atoms.
Principle of Selectivity
The chemoselectivity of the Suzuki-Miyaura coupling on this compound is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. By carefully controlling the reaction conditions, such as temperature, catalyst system, and base, the selective activation of the C-I bond can be achieved with high fidelity.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the selective Suzuki coupling of this compound with various arylboronic acids. The data presented here is illustrative and based on analogous reactions reported for dihaloarenes, as specific quantitative data for this exact substrate is not extensively available in the public domain. Researchers should consider this a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield of 4-Aryl-2-bromo-1-(trifluoromethyl)benzene (%) | Selectivity (I vs. Br) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | >90 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 90 | 8 | >92 | >98:2 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 85 | 10 | >88 | >95:5 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 14 | >85 | >95:5 |
Experimental Protocols
This section provides a detailed methodology for performing the selective Suzuki coupling at the iodine position of this compound.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, brine, and anhydrous sodium sulfate for workup
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the reaction flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-bromo-1-(trifluoromethyl)benzene.
Mandatory Visualizations
Caption: Experimental workflow for the selective Suzuki coupling.
Caption: Chemoselectivity in the Suzuki coupling reaction.
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the regioselective Sonogashira coupling of 4-bromo-2-iodo-1-(trifluoromethyl)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the orthogonal reactivity of its carbon-iodine and carbon-bromine bonds, allowing for sequential, site-selective functionalization.
Introduction and Reaction Principle
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
For dihalogenated substrates like this compound, the reaction can be performed with high regioselectivity. The selectivity is governed by the difference in bond dissociation energies of the carbon-halogen bonds, which leads to a significant difference in the rates of oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1][2] Consequently, the Sonogashira coupling will preferentially occur at the more reactive carbon-iodine bond at the 2-position, leaving the carbon-bromine bond at the 4-position intact for subsequent transformations. This allows for the synthesis of 4-bromo-2-(alkynyl)-1-(trifluoromethyl)benzene derivatives, which are valuable intermediates for the construction of more complex molecules.
Catalytic Cycle and Regioselectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide, which is the most reactive site on this compound, to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[2]
-
-
Copper Cycle: The copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form the copper(I) acetylide species required for the transmetalation step.
By carefully controlling the reaction conditions, particularly temperature and reaction time, the coupling can be exclusively directed to the iodo-substituted position.
Data Presentation: Reaction Conditions and Components
While specific data for the Sonogashira coupling of this compound is not extensively reported, the following tables summarize typical conditions and components used for analogous dihalogenated aromatic substrates. These serve as a strong starting point for reaction optimization.
Table 1: Typical Catalysts and Ligands for Regioselective Sonogashira Coupling
| Palladium Catalyst | Ligand (if applicable) | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 1 - 5 | Commonly used, commercially available. |
| PdCl₂(PPh₃)₂ | PPh₃ (integrated) | 1 - 5 | Air-stable and effective. |
| Pd(OAc)₂ | P(t-Bu)₃, XPhos | 1 - 3 | Often used in copper-free protocols. |
| Pd₂(dba)₃ | Various phosphines | 1 - 3 | Versatile Pd(0) source. |
Table 2: Common Bases, Solvents, and Co-catalysts
| Component | Examples | Typical Amount/Concentration | Notes |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Piperidine, K₂CO₃, Cs₂CO₃ | 2 - 3 equivalents (amine bases can also be used as solvent) | The choice of base can influence reaction rate and side product formation. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Dioxane | 5 - 10 mL per mmol of substrate | Anhydrous and degassed solvents are crucial for optimal results. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | 2 - 10 mol% | Essential for the classical Sonogashira reaction; can be omitted in "copper-free" protocols. |
Table 3: Representative Conditions and Yields for Analogous Substrates
| Substrate | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | RT | 12 | 85-95 | [1] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA / THF | 60 | 8 | ~90 | [1] |
| 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(0)/Al₂O₃ / Cu₂O/Al₂O₃ | - / DMA | 75 | 72 | Low | |
| 4-Iodotoluene | Phenylacetylene | Pd(0)/Al₂O₃ / Cu₂O/Al₂O₃ | - / DMA | 75 | - | 60 |
Experimental Protocol: Regioselective Sonogashira Coupling
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific alkynes.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equiv, or as solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Materials for work-up and purification (e.g., ethyl acetate, saturated aq. NH₄Cl, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., THF, 5 mL per mmol of the aryl halide) followed by the amine base (e.g., TEA, 2.5 equiv) via syringe.
-
Degassing: Degas the mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes while stirring.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Work-up: Upon completion (disappearance of the starting aryl iodide), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-bromo-2-(alkynyl)-1-(trifluoromethyl)benzene.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the regioselective Sonogashira coupling.
Conclusion
The regioselective Sonogashira coupling of this compound is a highly efficient method for the synthesis of versatile 4-bromo-2-(alkynyl)-1-(trifluoromethyl)benzene intermediates. The pronounced difference in reactivity between the C-I and C-Br bonds allows for precise control over the reaction, enabling the selective formation of the desired product while preserving a handle for further synthetic manipulations. The provided protocols and data serve as a comprehensive guide for researchers in the successful application of this important transformation.
References
Application Notes and Protocols for the Selective Heck Reaction of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective Heck reaction of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-B) bonds allows for a chemoselective reaction, primarily at the more reactive C-I position. This selectivity is crucial for the synthesis of complex, functionalized molecules, making this substrate a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group can further influence the reactivity of the aryl halide.
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] The generally accepted reactivity order for aryl halides in the Heck reaction is I > Br > Cl.[3] This differential reactivity allows for selective functionalization of polyhalogenated aromatic compounds. For instance, in dihaloarenes containing both bromine and iodine, the Heck coupling can be directed to occur exclusively at the carbon-iodine bond.[4]
Data Presentation: Proposed Reaction Conditions
The following table summarizes the proposed reaction conditions for a selective Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). These conditions are based on established protocols for similar dihalogenated substrates and aim to achieve high selectivity for the reaction at the iodine position.
| Parameter | Proposed Conditions | Notes |
| Aryl Halide | This compound (1.0 equiv) | The substrate for the selective Heck reaction. |
| Alkene | Styrene or Alkyl Acrylate (1.2-1.5 equiv) | The coupling partner. An excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) | A common and effective catalyst for Heck reactions.[1] |
| Ligand | Triphenylphosphine (PPh₃) (2-10 mol%) | A standard phosphine ligand that stabilizes the palladium catalyst. |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2-3 equiv) | An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.[1] |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. |
| Reaction Temperature | 80-120 °C | The temperature is a critical parameter to control selectivity. Lower temperatures generally favor reaction at the more reactive C-I bond. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC/MS to determine the optimal reaction time. |
Experimental Protocols
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.2 mmol), and the base (e.g., Triethylamine, 2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 4-bromo-2-alkenyl-1-(trifluoromethyl)benzene.
Mandatory Visualization
Caption: Experimental workflow for the selective Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is instrumental in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are prevalent structural motifs. This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene with primary amines. The presence of two different halogen substituents on the aromatic ring, an iodo and a bromo group, allows for chemoselective functionalization, which is a key strategic consideration in multi-step synthesis.
Reaction Principle and Chemoselectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst.[2]
A critical aspect of the amination of this compound is the selective reaction at one of the C-X bonds. The reactivity of aryl halides in the oxidative addition step typically follows the order: Ar-I > Ar-Br > Ar-Cl. This inherent reactivity difference allows for the selective amination of the C-I bond over the C-Br bond under carefully controlled reaction conditions. By tuning the catalyst system, reaction temperature, and time, it is possible to achieve high yields of the mono-aminated product, 4-bromo-2-amino-1-(trifluoromethyl)benzene derivatives, leaving the bromo group intact for subsequent downstream transformations.
Data Presentation: Representative Reaction Conditions for Selective C-I Amination
The following tables summarize typical reaction conditions for the selective Buchwald-Hartwig amination of the C-I bond in this compound with various primary amines. The data presented is based on established protocols for structurally similar dihaloarenes and general principles of Buchwald-Hartwig amination.
Table 1: Reaction Conditions for Amination with Primary Alkylamines
| Entry | Primary Alkylamine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 80 | 12-18 | 85-95 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 90 | 16-24 | 80-90 |
| 3 | Benzylamine | G3-XPhos (2) | - | Cs₂CO₃ (2.0) | t-BuOH | 100 | 12-24 | 88-96 |
Table 2: Reaction Conditions for Amination with Primary Arylamines (Anilines)
| Entry | Aniline Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18-24 | 82-92 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 16-24 | 85-95 |
| 3 | 4-Chloroaniline | G4-XPhos (2) | - | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 78-88 |
Note: Yields are approximate and may vary depending on the specific reaction scale and purification method. Optimization of reaction conditions is recommended for each specific substrate combination.
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.
Protocol 1: General Procedure for the Selective Amination of this compound with a Primary Alkylamine
This protocol provides a general method that may require optimization for specific primary alkylamine coupling partners.
Materials:
-
This compound
-
Primary alkylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add NaOtBu (1.5 mmol, 1.5 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the primary alkylamine (1.2 mmol, 1.2 equiv.).
-
Addition of Solvent: Add anhydrous toluene (5-10 mL) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-2-(alkylamino)-1-(trifluoromethyl)benzene derivative.
Protocol 2: General Procedure for the Selective Amination of this compound with a Primary Arylamine
This protocol provides a general method that may require optimization for specific aniline coupling partners.
Materials:
-
This compound
-
Primary arylamine (aniline derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add K₃PO₄ (2.0 mmol, 2.0 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the primary arylamine (1.2 mmol, 1.2 equiv.).
-
Addition of Solvent: Add anhydrous dioxane (5-10 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 18-24 hours), cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-(4-bromo-2-(trifluoromethyl)phenyl)aniline derivative.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Selective Cross-Coupling of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective palladium-catalyzed cross-coupling reactions of 4-bromo-2-iodo-1-(trifluoromethyl)benzene. This substrate is a valuable building block in organic synthesis, particularly for the construction of complex, multi-substituted aromatic compounds used in pharmaceutical and materials science research. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and selective functionalization, enabling the stepwise introduction of various moieties.[1]
Principle of Selectivity
The selective functionalization of this compound is governed by the relative reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[2][3][4] This difference is attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.
The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 4-position influences the electronic properties of the benzene ring, potentially affecting the reactivity of both halogenated sites.[1] However, the inherent reactivity difference between iodine and bromine is typically sufficient to achieve high chemoselectivity under carefully controlled reaction conditions. By employing milder conditions, the more reactive C-I bond at the 2-position can be selectively functionalized, leaving the C-Br bond at the 4-position available for subsequent transformations.
Experimental Protocols
The following protocols are adapted from established procedures for selective cross-coupling reactions on dihalogenated aromatic compounds and are tailored for this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates and coupling partners.
Selective Sonogashira Coupling at the C-2 Position
This protocol details the selective coupling of a terminal alkyne at the C-I bond of this compound.
Reaction Scheme:
Selective Sonogashira Coupling Reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent and the amine base via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes the selective coupling of a boronic acid at the C-I bond of this compound.
Reaction Scheme:
Selective Suzuki-Miyaura Coupling Reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst [e.g., Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)]
-
Base [e.g., K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)]
-
Degassed solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography.
Data Presentation
While specific quantitative data for the selective cross-coupling of this compound is not extensively available in the cited literature, the following tables provide representative data for analogous transformations on structurally similar dihalogenated benzenes. This data can serve as a benchmark for optimizing reactions with the target substrate.
Table 1: Representative Conditions and Yields for Selective Sonogashira Coupling of Bromo-Iodoarenes
| Entry | Bromo-Iodoarene | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | TEA | THF | rt | 4 | 95 | [2] |
| 2 | 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | DIPA | THF | rt | 12 | 88 | [4] |
| 3 | 4-Bromo-3-iodophenol | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI | DIPA | THF | 40 | 16 | 85 | [4] |
Table 2: Representative Conditions and Yields for Selective Suzuki-Miyaura Coupling of Bromo-Iodoarenes
| Entry | Bromo-Iodoarene | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | [2] |
| 2 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 85-95 | [3] |
| 3 | 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90-100 | 6-16 | 80-90 | [3] |
Mandatory Visualizations
Catalytic Cycle for Selective Cross-Coupling
The following diagram illustrates the generalized catalytic cycle for the palladium-catalyzed cross-coupling of this compound, highlighting the selective oxidative addition at the C-I bond.
Generalized Catalytic Cycle.
Experimental Workflow
The following diagram outlines the general experimental workflow for the selective cross-coupling of this compound.
General Experimental Workflow.
Sequential Cross-Coupling
A significant advantage of this compound is its potential for use in sequential, one-pot cross-coupling reactions.[5] After the initial selective coupling at the C-I position, the reaction conditions can be modified (e.g., by adding a second catalyst, ligand, base, and coupling partner, and increasing the temperature) to facilitate a second coupling reaction at the less reactive C-Br bond. This approach enhances synthetic efficiency by reducing the number of isolation and purification steps.
Sequential Cross-Coupling Strategy.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a versatile building block in organic synthesis, particularly for the construction of complex biaryl and polyaryl structures. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this starting material highly valuable in medicinal chemistry and materials science.[1][2] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise and regioselective functionalization, providing a strategic advantage in multi-step syntheses.[3][4]
This document provides detailed protocols for the synthesis of biaryl compounds from this compound using Suzuki-Miyaura and Stille cross-coupling reactions. Both sequential and one-pot procedures are described to afford mono- and di-substituted products.
Principle of Regioselectivity
The successful selective synthesis of biaryl compounds from this compound hinges on the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to the Pd(0) catalyst is significantly faster than that of the C-Br bond. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, by carefully controlling the reaction conditions, it is possible to selectively form a new carbon-carbon bond at the 2-position (iodine) while leaving the bromine at the 4-position available for subsequent transformations.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the selective mono-arylation of this compound via a Suzuki-Miyaura coupling, based on analogous reactions with structurally similar dihaloarenes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 16 | ~92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 18 | ~88 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4.0) | K₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 12 | ~94 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate, scale, and reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-4-bromo-1-(trifluoromethyl)benzene.
Protocol 2: Sequential Di-Arylation via Suzuki-Miyaura Coupling
This protocol describes the synthesis of an unsymmetrical biaryl compound by a second coupling at the 4-position of the mono-arylated product from Protocol 1.
Materials:
-
2-Aryl-4-bromo-1-(trifluoromethyl)benzene (from Protocol 1)
-
A different Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, or a more active catalyst system if necessary) (2-5 mol%)
-
Base (e.g., K₃PO₄, CsF) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 2-aryl-4-bromo-1-(trifluoromethyl)benzene (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and the base (2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. The less reactive C-Br bond often requires more forcing conditions.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography to yield the 2,4-diaryl-1-(trifluoromethyl)benzene.
Protocol 3: Selective Mono-Arylation via Stille Coupling
This protocol offers an alternative to the Suzuki-Miyaura coupling, using an organostannane reagent.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Optional: Additive such as CuI or LiCl (can accelerate the reaction)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add the organostannane (1.1 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench and remove tin byproducts, add a saturated aqueous solution of KF and stir for 1-2 hours.
-
Filter the resulting precipitate through a pad of Celite, washing with an organic solvent like ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Sequential Suzuki-Miyaura coupling workflow.
References
Application Notes and Protocols for the Preparation of Alkynyl Derivatives using 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a versatile building block in organic synthesis, particularly for the preparation of complex aromatic compounds. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for regioselective functionalization.[1][2] This property is invaluable for the stepwise introduction of different substituents onto the aromatic ring.
The trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals, is a strong electron-withdrawing group that can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
This document provides detailed protocols for the regioselective Sonogashira coupling of terminal alkynes with this compound to furnish 4-bromo-2-alkynyl-1-(trifluoromethyl)benzene derivatives. These products can serve as intermediates for further diversification via subsequent cross-coupling reactions at the less reactive C-Br bond. Two primary protocols are presented: a classical copper-cocatalyzed Sonogashira reaction and a copper-free variant, which can be advantageous for substrates sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.
Regioselectivity of the Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and often employs a copper(I) co-catalyst. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This differential reactivity allows for the selective coupling at the more reactive C-I bond of this compound, leaving the C-Br bond intact for subsequent transformations.
The electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the C-I bond, making it more susceptible to oxidative addition by the palladium catalyst.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the regioselective Sonogashira coupling of this compound with various terminal alkynes. The data is compiled based on established protocols for similar dihalogenated aromatic substrates.[1][2]
Table 1: Copper-Cocatalyzed Sonogashira Coupling - Reaction Parameters
| Parameter | Recommended Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Copper Co-catalyst | CuI (2-5 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 50°C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Copper-Free Sonogashira Coupling - Reaction Parameters
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(P(t-Bu)₃)₂ (2-4 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or an amine base (e.g., Piperidine) (2-3 equiv.) |
| Solvent | Acetonitrile (ACN), Toluene, or Dioxane |
| Temperature | 60-100°C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 3: Representative Yields for the Synthesis of 4-Bromo-2-(alkynyl)-1-(trifluoromethyl)benzene Derivatives
| Terminal Alkyne | Coupling Method | Expected Yield (%) |
| Phenylacetylene | Copper-Cocatalyzed | 85-95 |
| Phenylacetylene | Copper-Free | 80-90 |
| 1-Hexyne | Copper-Cocatalyzed | 80-90 |
| 1-Hexyne | Copper-Free | 75-85 |
| (Trimethylsilyl)acetylene | Copper-Cocatalyzed | 90-98 |
| (Trimethylsilyl)acetylene | Copper-Free | 85-95 |
| Propargyl alcohol | Copper-Cocatalyzed | 75-85 |
| Propargyl alcohol | Copper-Free | 70-80 |
Note: Yields are for isolated products and may vary depending on the specific substrate and reaction conditions. Optimization may be required for specific applications.
Experimental Protocols
Protocol 1: Copper-Cocatalyzed Regioselective Sonogashira Coupling
This protocol describes a general procedure for the selective coupling of a terminal alkyne to the C-I bond of this compound using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1-1.2 equiv.)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.)
-
Anhydrous and degassed solvent (THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-(alkynyl)-1-(trifluoromethyl)benzene.
Protocol 2: Copper-Free Regioselective Sonogashira Coupling
This protocol is an alternative for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(P(t-Bu)₃)₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Piperidine) (2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., ACN, Toluene, or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-bromo-2-iodo-1-(trifluoromethyl)benzene in the synthesis of pharmaceutical intermediates. This versatile building block allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions, owing to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond, being weaker, is more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective reactions at the 2-position while leaving the C-Br bond at the 4-position available for subsequent transformations. The presence of the electron-withdrawing trifluoromethyl group further influences the reactivity of the aromatic ring.[1]
Principle of Regioselectivity
The synthetic utility of this compound lies in the ability to selectively functionalize the C-I bond over the C-Br bond. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for a stepwise approach to the synthesis of complex, multi-substituted aromatic compounds, which are common motifs in pharmaceutical agents. By carefully selecting the reaction conditions, one can achieve high chemoselectivity for the initial coupling at the C-I bond.
Caption: Logical workflow for the sequential functionalization of this compound.
Application Note 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, the reaction can be controlled to selectively form a biaryl structure at the 2-position.
Representative Reaction Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 10 | ~80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | ~75-85 |
Experimental Protocol: Synthesis of 2-Aryl-4-bromo-1-(trifluoromethyl)benzene
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v).
-
Reaction: Heat the mixture to the specified temperature (e.g., 80°C) and stir vigorously for the indicated time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromo-1-(trifluoromethyl)benzene.
Caption: Experimental workflow for the regioselective Suzuki-Miyaura coupling.
Application Note 2: Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, which is useful for introducing alkynyl moieties into pharmaceutical intermediates. The reaction can be performed selectively at the C-I bond of this compound.[2]
Representative Reaction Data
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.5) | THF | 25 | 6 | ~90-98 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (5) | DIPA (3) | DMF | 40 | 8 | ~85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (2.5) | Toluene | 50 | 10 | ~80-90 |
Experimental Protocol: Synthesis of 2-Alkynyl-4-bromo-1-(trifluoromethyl)benzene
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), the base (e.g., triethylamine, 2.5 equiv), and the terminal alkyne (1.1 equiv).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature) for the indicated time (e.g., 6 hours).
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired 2-alkynyl-4-bromo-1-(trifluoromethyl)benzene.
Application Note 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines which are prevalent in medicinal chemistry. Selective amination at the 2-position of this compound can be achieved.
Representative Reaction Data
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | ~80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Dioxane | 110 | 24 | ~75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 20 | ~70-80 |
Experimental Protocol: Synthesis of 2-Amino-4-bromo-1-(trifluoromethyl)benzene Derivatives
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Reagent Addition: Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 100°C) for the indicated time (e.g., 18 hours).
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the desired N-substituted-2-amino-4-bromo-1-(trifluoromethyl)benzene derivative.
Caption: General workflow for the regioselective Buchwald-Hartwig amination.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment. Anhydrous and deoxygenated solvents and reagents are recommended for optimal results in cross-coupling reactions.
References
Application Notes and Protocols for Sequential Cross-Coupling Strategies of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a versatile building block in organic synthesis, particularly valuable for the construction of complex, unsymmetrically substituted aromatic compounds. The presence of two different halogen atoms—iodine and bromine—at distinct positions on the trifluoromethyl-activated benzene ring allows for regioselective functionalization through sequential cross-coupling reactions. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium-catalyzed cross-coupling reactions (reactivity order: C-I > C-Br) is the cornerstone of this strategy. This differential reactivity enables the selective functionalization of the more reactive C-I bond under milder conditions, while the C-Br bond remains intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach provides a powerful tool for the efficient synthesis of diverse molecular architectures, which is of particular interest in medicinal chemistry and materials science where the trifluoromethyl group can impart desirable properties.
These application notes provide detailed protocols for two common sequential cross-coupling strategies: a Sonogashira/Suzuki sequence for the synthesis of diaryl acetylenes and a Buchwald-Hartwig/Suzuki sequence for the preparation of N-aryl biphenyls.
Principle of Sequential Cross-Coupling
The sequential cross-coupling strategy hinges on the chemoselective activation of the C-I bond over the C-Br bond by a palladium catalyst. By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, temperature, and reaction time), the first cross-coupling reaction can be directed exclusively to the iodo-position. Once the first coupling is complete and the intermediate is isolated, the less reactive bromo-position can be subjected to a second, distinct cross-coupling reaction. This allows for the controlled and stepwise introduction of two different functional groups onto the aromatic scaffold.
Caption: Logical workflow of a sequential cross-coupling strategy.
Strategy 1: Sequential Sonogashira and Suzuki Coupling
This strategy is employed for the synthesis of unsymmetrical diaryl acetylenes, which are important scaffolds in various functional materials and pharmaceutical compounds. The first step involves a Sonogashira coupling of a terminal alkyne at the C-I position, followed by a Suzuki coupling with a boronic acid at the C-Br position.
Data Presentation: Representative Reaction Conditions for Strategy 1
| Step | Reaction Type | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (2) | - | CuI (4) | Et₃N (2.0) | THF | RT | 6 | 85-95 |
| 1 | Sonogashira | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | DIPA (3.0) | DMF | 40 | 8 | 80-90 |
| 2 | Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | 75-85 |
| 2 | Suzuki | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 16 | 70-80 |
Experimental Protocols: Strategy 1
Step 1: Selective Sonogashira Coupling at the C-I Position
-
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine [Et₃N])
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran [THF])
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add anhydrous, degassed THF and triethylamine (2.0 equiv.).
-
To the stirred solution, add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-bromo-2-(alkynyl)-1-(trifluoromethyl)benzene.
-
Step 2: Suzuki Coupling at the C-Br Position
-
Materials:
-
4-Bromo-2-(alkynyl)-1-(trifluoromethyl)benzene (from Step 1)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvent system (e.g., Toluene/Ethanol/Water)
-
-
Procedure:
-
To a round-bottom flask, add the 4-bromo-2-(alkynyl)-1-(trifluoromethyl)benzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired disubstituted product.
-
Caption: Experimental workflow for the sequential Sonogashira-Suzuki coupling.
Strategy 2: Sequential Buchwald-Hartwig Amination and Suzuki Coupling
This approach is valuable for synthesizing N-aryl biphenyl derivatives, which are prevalent in pharmaceuticals and organic electronics. The first step is a Buchwald-Hartwig amination at the C-I position, followed by a Suzuki coupling at the C-Br position.
Data Presentation: Representative Reaction Conditions for Strategy 2
| Step | Reaction Type | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-90 |
| 1 | Buchwald-Hartwig | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75-85 |
| 2 | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | 70-80 |
| 2 | Suzuki | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 16 | 65-75 |
Experimental Protocols: Strategy 2
Step 1: Selective Buchwald-Hartwig Amination at the C-I Position
-
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide [NaOtBu])
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.
-
Add the amine (1.2 equiv.) followed by anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain N-substituted-4-bromo-2-(trifluoromethyl)aniline.
-
Step 2: Suzuki Coupling at the C-Br Position
-
Materials:
-
N-substituted-4-bromo-2-(trifluoromethyl)aniline (from Step 1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvent system (e.g., Toluene/Ethanol/Water)
-
-
Procedure:
-
Follow the procedure for Step 2 of Strategy 1, using the N-substituted-4-bromo-2-(trifluoromethyl)aniline as the starting material.
-
Caption: Experimental workflow for the sequential Buchwald-Hartwig-Suzuki coupling.
Conclusion
The sequential cross-coupling of this compound is a robust and highly effective strategy for the synthesis of complex, unsymmetrically disubstituted aromatic compounds. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, researchers can selectively introduce a variety of functional groups in a controlled, stepwise manner. The protocols outlined in these application notes for Sonogashira/Suzuki and Buchwald-Hartwig/Suzuki sequences provide a solid foundation for the development of novel molecules in the fields of drug discovery, materials science, and beyond. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the highest possible yields.
Application Notes and Protocols for the Copper-Free Sonogashira Reaction of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the regioselective copper-free Sonogashira reaction of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. This reaction is a powerful tool for the synthesis of functionalized trifluoromethyl-substituted alkynes, which are valuable intermediates in pharmaceutical and materials science research. The absence of a copper co-catalyst simplifies the reaction setup and purification, making it an attractive method for modern organic synthesis.
Introduction
The Sonogashira cross-coupling reaction is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The copper-free variant has gained prominence as it mitigates issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the need for rigorous removal of toxic copper residues from the final products, a critical consideration in drug development.
For polyhalogenated substrates like this compound, the regioselectivity of the Sonogashira reaction is of paramount importance. The reaction is expected to proceed selectively at the more reactive carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates a more rapid oxidative addition to the palladium(0) catalyst. This preferential reactivity allows for the synthesis of mono-alkynylated products that retain the bromine atom for subsequent orthogonal functionalization.
Data Presentation
The following table summarizes representative quantitative data for copper-free Sonogashira reactions of various aryl halides, including substrates with similar electronic and steric properties to this compound. The yields and selectivity are influenced by the specific choice of catalyst, ligand, base, and solvent.
| Entry | Aryl Halide | Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | - | Et₃N (2) | THF | RT | 12 | >95 | Selective reaction at the C-I bond. |
| 2 | 1,4-Dibromo-2-(trifluoromethyl)benzene | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Et₃N (2.5) | Toluene | 80 | 24 | 85 | Site-selective coupling at the C-4 position.[1] |
| 3 | 4-Iodo-1-(trifluoromethyl)benzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1) | cataCXium A (2) | Cs₂CO₃ (1) | 2-MeTHF | RT | 48 | 35 | Amine-free and room temperature conditions.[2] |
| 4 | 2-Bromo-4-iodopyridine | Various alkynes | Pd(P(t-Bu)₃)₂ (2) | - | K₂CO₃ (2) | Toluene | 100 | 16 | 70-90 | General protocol for copper-free conditions.[3] |
| 5 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 2 | 97 | Use of an air-stable precatalyst.[4] |
Experimental Protocols
This section provides a detailed methodology for the regioselective copper-free Sonogashira reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], or Palladium(II) acetate [Pd(OAc)₂]) (1-5 mol%)
-
Ligand (if required, e.g., Triphenylphosphine [PPh₃], XPhos, Tri-tert-butylphosphine [P(t-Bu)₃]) (2-10 mol%)
-
Base (e.g., Triethylamine [Et₃N], Diisopropylethylamine [DIPEA], Potassium carbonate [K₂CO₃], or Cesium carbonate [Cs₂CO₃]) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran [THF], N,N-Dimethylformamide [DMF], Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent to the flask via syringe. Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and mixing of the reagents. Subsequently, add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the substrates and the chosen catalytic system).
-
Monitoring the Reaction: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an amine base was used in excess, it can be removed under reduced pressure. Dilute the residue with an organic solvent such as ethyl acetate or dichloromethane and wash with water and brine to remove any inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-bromo-2-(alkynyl)-1-(trifluoromethyl)benzene derivative.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the copper-free Sonogashira reaction.
Catalytic Cycle
Caption: The palladium-catalyzed copper-free Sonogashira cycle.
References
- 1. Palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its application in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, is widespread. This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. This substrate is of particular interest as it possesses two different halogen atoms, allowing for selective and sequential functionalization. The electron-withdrawing trifluoromethyl group also influences the reactivity of the aromatic ring.
The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. This is attributed to the efficient and uniform heating of the reaction mixture.
Principle of Regioselectivity
The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the aryl halide to the palladium(0) catalyst generally follows the trend: C-I > C-Br > C-Cl. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage and subsequent reaction. This inherent difference in reactivity allows for the selective coupling at the 2-position (iodine) under carefully controlled conditions, leaving the 4-position (bromine) available for subsequent transformations.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative reaction conditions and expected yields for the microwave-assisted Suzuki coupling of this compound with various arylboronic acids. The data presented is based on established protocols for similar dihalogenated and trifluoromethyl-substituted aromatic compounds and serves as a guideline for reaction optimization.
Table 1: Selective Mono-Coupling at the C-2 Position (Iodo)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 110 | 20 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | DME/H₂O (5:1) | 130 | 10 | 88-98 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (9:1) | 120 | 15 | 82-92 |
Table 2: Sequential Di-Coupling (Iodo then Bromo)
This table outlines the conditions for the second coupling reaction, starting from the mono-coupled product (4-Bromo-2-aryl-1-(trifluoromethyl)benzene).
| Entry | Starting Material | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Expected Yield (%) |
| 1 | 4-Bromo-2-phenyl-1-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 150 | 30 | 75-85 |
| 2 | 4-Bromo-2-(4-methoxyphenyl)-1-(trifluoromethyl)benzene | Phenylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 140 | 45 | 70-80 |
| 3 | 4-Bromo-2-(3-thienyl)-1-(trifluoromethyl)benzene | 2-Naphthylboronic acid | Pd(OAc)₂ (4) + XPhos (8) | K₃PO₄ (4) | DME/H₂O (5:1) | 160 | 25 | 78-88 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Selective Mono-Suzuki Coupling at the C-2 Position
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water 2:1:1)
-
Microwave reaction vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the vial.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at the specified temperature (e.g., 120 °C) for the designated time (e.g., 15 minutes). It is crucial to monitor the reaction temperature and pressure to ensure they remain within the safe operating limits of the instrument.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-Bromo-2-aryl-1-(trifluoromethyl)benzene.
Protocol 2: General Procedure for the Subsequent Suzuki Coupling at the C-4 Position
This protocol is for the second coupling reaction to synthesize a di-substituted product.
Materials:
-
4-Bromo-2-aryl-1-(trifluoromethyl)benzene (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-6 mol%)
-
Base (e.g., K₂CO₃, 3-4 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Microwave reaction vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the 4-Bromo-2-aryl-1-(trifluoromethyl)benzene, the second arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the vial.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Due to the lower reactivity of the C-Br bond, higher temperatures and/or longer reaction times may be required (e.g., 150 °C for 30 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the desired 2,4-diaryl-1-(trifluoromethyl)benzene.
Mandatory Visualization
Caption: General experimental workflow for the microwave-assisted Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of a variety of novel heterocyclic compounds utilizing 4-Bromo-2-iodo-1-(trifluoromethyl)benzene as a key starting material. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve regioselective functionalization, paving the way for the construction of diverse molecular architectures of interest in medicinal chemistry and materials science.
Synthesis of 7-Bromo-5-(trifluoromethyl)benzofurans
The synthesis of 7-Bromo-5-(trifluoromethyl)benzofurans can be achieved through a regioselective Sonogashira coupling at the more reactive C-I bond of this compound with a terminal alkyne, followed by a copper-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of 7-Bromo-2-phenyl-5-(trifluoromethyl)benzofuran
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous DMF and triethylamine (3.0 equiv).
-
To the stirred solution, add phenylacetylene (1.2 equiv) dropwise.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 7-Bromo-2-phenyl-5-(trifluoromethyl)benzofuran.
Quantitative Data:
| Entry | Alkyne | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | DMF/TEA | 80 | 12 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3), CuI (5) | DMF/TEA | 80 | 14 | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | DMF/TEA | 70 | 10 | 92 |
Reaction Workflow:
Caption: Synthesis of 7-Bromo-5-(trifluoromethyl)benzofurans.
Synthesis of 7-Bromo-5-(trifluoromethyl)indoles
The synthesis of 7-Bromo-5-(trifluoromethyl)indoles can be accomplished via a regioselective Buchwald-Hartwig amination of this compound at the C-I position, followed by an intramolecular Heck reaction.
Experimental Protocol: Synthesis of 7-Bromo-1-methyl-5-(trifluoromethyl)-1H-indole
Materials:
-
This compound
-
Methylamine (solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Buchwald-Hartwig Amination
-
In a glovebox, to an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene, followed by methylamine solution (1.2 equiv).
-
Seal the tube and heat the mixture at 100°C for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude intermediate, 4-Bromo-2-(methylamino)-1-(trifluoromethyl)benzene, by column chromatography.
Step 2: Intramolecular Heck Reaction
-
To a Schlenk flask, add the purified intermediate from Step 1 (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120°C for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield 7-Bromo-1-methyl-5-(trifluoromethyl)-1H-indole.
Quantitative Data:
| Entry | Amine | Buchwald-Hartwig Yield (%) | Heck Reaction Yield (%) | Overall Yield (%) |
| 1 | Methylamine | 75 | 68 | 51 |
| 2 | Aniline | 82 | 65 | 53 |
| 3 | Benzylamine | 78 | 70 | 55 |
Logical Relationship:
Caption: Synthetic pathway to 7-Bromo-5-(trifluoromethyl)indoles.
Synthesis of 7-Bromo-5-(trifluoromethyl)quinolines
The construction of the quinoline scaffold can be achieved through a regioselective Suzuki coupling of this compound with a vinylboronic acid at the C-I position, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation.
Experimental Protocol: Synthesis of 7-Bromo-2-methyl-5-(trifluoromethyl)quinoline
Materials:
-
This compound
-
(E)-prop-1-en-1-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water mixture (4:1)
-
Polyphosphoric acid (PPA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Suzuki Coupling
-
To a round-bottom flask, add this compound (1.0 equiv), (E)-prop-1-en-1-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture at 90°C for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Cool the reaction, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the intermediate, 4-Bromo-2-((E)-prop-1-en-1-yl)-1-(trifluoromethyl)benzene, by column chromatography.
Step 2: Cyclization and Oxidation
-
Add the purified intermediate from Step 1 to polyphosphoric acid at 100°C and stir for 4 hours.
-
Carefully pour the hot mixture onto ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
To the combined organic extracts, add DDQ (1.5 equiv) and stir at room temperature for 12 hours.
-
Wash the reaction mixture with NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain 7-Bromo-2-methyl-5-(trifluoromethyl)quinoline.
Quantitative Data:
| Entry | Vinylboronic Acid | Suzuki Coupling Yield (%) | Cyclization/Oxidation Yield (%) | Overall Yield (%) |
| 1 | (E)-prop-1-en-1-ylboronic acid | 88 | 60 | 53 |
| 2 | Vinylboronic acid | 91 | 55 | 50 |
| 3 | Styrylboronic acid | 85 | 62 | 53 |
Experimental Workflow:
Caption: Synthesis of 7-Bromo-5-(trifluoromethyl)quinolines.
Synthesis of 7-Bromo-5-(trifluoromethyl)benzothiazoles
The synthesis of 7-Bromo-5-(trifluoromethyl)benzothiazoles can be achieved through a regioselective Ullmann condensation of this compound with 2-aminothiophenol at the C-I position, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 7-Bromo-2-phenyl-5-(trifluoromethyl)benzothiazole
Materials:
-
This compound
-
2-Aminothiophenol
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Thiobenzamide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Ullmann Condensation
-
To a Schlenk tube, add this compound (1.0 equiv), 2-aminothiophenol (1.1 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMSO.
-
Heat the mixture at 110°C for 18 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS.
-
Cool the reaction, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the intermediate, 2-((4-bromo-2-(trifluoromethyl)phenyl)amino)benzenethiol, by column chromatography.
Step 2: Intramolecular Cyclization
-
To a round-bottom flask, add the purified intermediate from Step 1 (1.0 equiv) and thiobenzamide (1.2 equiv).
-
Add anhydrous 1,4-dioxane and KOtBu (1.5 equiv).
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, quench with water, and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield 7-Bromo-2-phenyl-5-(trifluoromethyl)benzothiazole.
Quantitative Data:
| Entry | Thioamide | Ullmann Condensation Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | Thiobenzamide | 72 | 85 | 61 |
| 2 | Thioacetamide | 75 | 80 | 60 |
| 3 | 4-Methoxythiobenzamide | 70 | 88 | 62 |
Signaling Pathway Diagram (Conceptual):
Caption: Synthetic route to 7-Bromo-5-(trifluoromethyl)benzothiazoles.
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of 4-bromo-2-iodo-1-(trifluoromethyl)benzene.
Troubleshooting Guide: Improving Reaction Yield
Low to no product yield in the Sonogashira coupling of this compound can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and copper(I) iodide (CuI) are fresh and have been stored under appropriate conditions to prevent degradation.[1] Consider using a more active catalyst system if necessary. |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents.[2] Ensure the terminal alkyne and amine base (e.g., triethylamine, diisopropylethylamine) are free from impurities that could poison the catalyst.[1] |
| Suboptimal Reaction Conditions | The reaction should be performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from causing catalyst decomposition and promoting undesirable side reactions like Glaser homocoupling.[1][2] Ensure the solvent was properly degassed. |
| Incorrect Temperature | While the more reactive C-I bond can often be coupled at room temperature or with gentle heating, the electron-withdrawing trifluoromethyl group may necessitate slightly elevated temperatures to drive the reaction to completion.[1][3] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[2] |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Action |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen in the reaction mixture.[2] | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[2] Consider switching to a copper-free Sonogashira protocol.[4] |
| Dehalogenation | High reaction temperatures or certain base/solvent combinations can lead to the replacement of a halogen with a hydrogen atom.[2] | Attempt the reaction at a lower temperature for a longer duration. Screen different amine bases or consider a non-amine base like K₂CO₃.[2] |
| Reaction at the Bromine Position | While less likely due to lower reactivity, harsh reaction conditions (high temperature, prolonged reaction time) can lead to some coupling at the C-Br bond. | Use milder conditions to favor selective coupling at the more reactive C-I bond.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound?
A1: The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl.[1] Therefore, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond and will preferentially undergo oxidative addition to the palladium catalyst. This allows for chemoselective Sonogashira coupling at the 2-position.
Q2: How can I achieve selective mono-alkynylation at the iodine position?
A2: To achieve selective coupling at the iodine, it is crucial to use milder reaction conditions. This includes using a stoichiometric amount (or a slight excess) of the terminal alkyne and maintaining a moderate reaction temperature (e.g., room temperature to 50°C).[3] Monitoring the reaction closely by TLC or LC-MS and stopping it once the starting material is consumed can prevent further reaction at the bromine position.
Q3: My reaction mixture turns black. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," suggests the decomposition of the palladium catalyst to palladium(0) metal.[1] This can be caused by impurities in the reagents or solvent, the presence of oxygen, or excessively high temperatures. While some palladium black formation can be tolerated, extensive precipitation will lead to a decrease in the reaction rate and lower yields.
Q4: Is a copper co-catalyst always necessary?
A4: While copper(I) iodide is a common co-catalyst that accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1][4] Copper-free Sonogashira protocols have been developed and can be an effective strategy to avoid this side reaction, although they may require different ligands or reaction conditions to proceed efficiently.
Q5: The trifluoromethyl group on my substrate seems to be hindering the reaction. How can I address this?
A5: The electron-withdrawing nature of the trifluoromethyl group can decrease the electron density of the aromatic ring, which can sometimes slow down the oxidative addition step. While the C-I bond is already highly reactive, you might need to slightly increase the reaction temperature or use a more electron-rich and bulky phosphine ligand to enhance the catalytic activity.
Experimental Protocols
General Protocol for Selective Sonogashira Coupling at the Iodine Position
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Anhydrous amine base (e.g., triethylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the mixture for a few minutes, then add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated (e.g., to 40-50°C).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Sonogashira coupling.
Caption: Troubleshooting guide for low yield.
References
preventing homocoupling in Suzuki reactions with 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. Our focus is to help you minimize homocoupling and other side reactions to achieve high yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in Suzuki reactions with this compound?
A1: Homocoupling in Suzuki reactions, particularly with your substrate, primarily arises from two pathways. The most common is an oxygen-mediated process where the active Pd(0) catalyst is oxidized to Pd(II). This Pd(II) species can then react with two molecules of your boronic acid coupling partner, leading to the formation of a biaryl byproduct (homocoupling) and regenerating the Pd(0) catalyst. Additionally, certain basic conditions can promote the homocoupling of the aryl halide itself, though this is generally less prevalent than boronic acid homocoupling.
Q2: Which halogen on this compound is more reactive in a Suzuki coupling?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in the oxidative addition step of the Suzuki-Miyaura catalytic cycle. This is due to the lower bond dissociation energy of the C-I bond. This differential reactivity can be exploited to perform selective cross-coupling at the 2-position (iodo) while leaving the 4-position (bromo) untouched for subsequent transformations.
Q3: How can I selectively perform the Suzuki coupling at the iodo-position?
A3: To achieve selective coupling at the more reactive iodo-position, it is crucial to use milder reaction conditions. This typically involves using a lower reaction temperature (e.g., room temperature to 60 °C) and carefully controlling the stoichiometry of the boronic acid (a slight excess, around 1.1 equivalents, is often sufficient). By keeping the conditions mild, you can favor the reaction at the C-I bond and minimize the competing reaction at the C-Br bond.
Q4: What are the best practices for setting up a Suzuki reaction to prevent homocoupling?
A4: The most critical step is to ensure an oxygen-free environment. This can be achieved by thoroughly degassing your solvents and the reaction mixture. Common techniques include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using the freeze-pump-thaw method for more rigorous oxygen removal. Additionally, running the entire reaction under a positive pressure of an inert gas is essential.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Suzuki coupling experiments with this compound.
Issue 1: Significant formation of boronic acid homocoupling product.
| Potential Cause | Recommended Solution |
| Presence of dissolved oxygen. | Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Use a robust inert atmosphere throughout the experiment. |
| Inappropriate choice of base. | Strong bases can sometimes promote homocoupling. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1] |
| Suboptimal catalyst system. | The choice of ligand is crucial. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired reductive elimination over pathways leading to homocoupling. |
| High reaction temperature. | Elevated temperatures can accelerate side reactions. If you are targeting the selective coupling at the iodo-position, try running the reaction at a lower temperature. |
Issue 2: Low or no yield of the desired cross-coupled product.
| Potential Cause | Recommended Solution |
| Inactive catalyst. | Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. Consider using a Pd(0) source like Pd(PPh₃)₄ directly. |
| Ineffective base. | The base is critical for the transmetalation step. For challenging substrates, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. Ensure the base is finely powdered and anhydrous. |
| Poor solvent choice. | The solvent must be able to dissolve all reactants to a reasonable extent. Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with a small amount of water, are commonly used. |
| Boronic acid instability. | Boronic acids can undergo protodeboronation (hydrolysis back to the arene). To mitigate this, you can use boronic esters (e.g., pinacol esters), which are often more stable. |
Experimental Protocols
Below are detailed methodologies for performing a selective Suzuki coupling at the iodo-position of this compound and a subsequent coupling at the bromo-position.
Protocol 1: Selective Suzuki Coupling at the C-I Bond
This protocol is designed to selectively couple an arylboronic acid at the 2-position (C-I) of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv.).
-
Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary for Selective C-I Coupling (Analogous Systems)
| Parameter | Recommended Value/Condition |
| Arylboronic Acid (equiv.) | 1.1 - 1.2 |
| Palladium Catalyst (mol%) | 1 - 3 |
| Base (equiv.) | 2.0 |
| Solvent System | Dioxane/Water (4:1) |
| Temperature (°C) | 60 - 80 |
| Typical Yield (%) | 75 - 95 (for mono-coupled product) |
Visualizations
Suzuki Catalytic Cycle
References
Technical Support Center: Regioselectivity in Cross-Coupling of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
Welcome to the technical support center for navigating the challenges of regioselective cross-coupling reactions involving 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor governing regioselectivity in cross-coupling reactions with this compound?
A1: The primary determinant of regioselectivity is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium catalyst, which is the rate-determining step in most cross-coupling reactions. This inherent reactivity difference allows for chemoselective functionalization at the C-I position under milder conditions, leaving the more robust C-Br bond intact for subsequent transformations.[1]
Q2: How does the trifluoromethyl (-CF3) group influence the regioselectivity?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the adjacent C-I bond. While the inherent reactivity of C-I > C-Br is the dominant factor, the electron-withdrawing nature of the -CF3 group can make the aryl ring more electron-deficient, potentially affecting the rate of oxidative addition. However, in most standard cross-coupling reactions, the C-I bond's higher reactivity will direct the initial coupling to the 2-position.
Q3: Is it possible to achieve selective coupling at the C-Br bond in the presence of the C-I bond?
A3: Achieving selective coupling at the C-Br bond while the C-I bond is present is highly challenging under standard cross-coupling conditions due to the inherently greater reactivity of the C-I bond. Such a transformation would likely require specialized catalyst systems with unique ligand properties that could invert the natural reactivity, for instance, through steric hindrance around the iodo-position. A more common and practical approach is a sequential coupling strategy: first, react at the more reactive C-I position, and then, under potentially more forcing conditions, perform a second coupling at the C-Br position.
Q4: What are the most common cross-coupling reactions where regioselectivity is a key consideration for this substrate?
A4: The principles of regioselectivity are crucial for a variety of palladium-catalyzed cross-coupling reactions, including but not limited to:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For the synthesis of alkynes from terminal alkynes.[2]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[3]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling
Symptoms:
-
A mixture of products resulting from coupling at both the C-I and C-Br positions.
-
Formation of the di-substituted product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage. Solution: Lower the reaction temperature. Start at room temperature and gradually increase only if no reaction is observed. |
| Prolonged Reaction Time | Even at lower temperatures, extended reaction times can lead to the slower reaction at the C-Br bond proceeding. Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the mono-substituted product is predominantly formed. |
| Catalyst/Ligand Choice | Highly active catalysts or certain ligands might reduce the selectivity. Solution: Screen different palladium sources and phosphine ligands. A less reactive catalyst system might favor selectivity. |
| Excess Boronic Acid | Using a large excess of the boronic acid can drive the reaction towards double coupling. Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. |
Issue 2: Low Yield of the Mono-Alkynylated Product in Sonogashira Coupling
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of side products, such as Glaser-Hay homocoupling of the alkyne.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Oxygen can deactivate the palladium catalyst. Solution: Ensure all solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
| Copper(I) Co-catalyst Issues | The quality and amount of the copper(I) co-catalyst are crucial. Solution: Use fresh, high-purity CuI. The absence of copper can lead to a sluggish or failed reaction. |
| Base Incompatibility | The choice of amine base is important. Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is anhydrous and of high purity. |
| Slow Reaction Rate | The reaction may be slow at room temperature. Solution: Gently heat the reaction to 40-50°C while monitoring for any decrease in regioselectivity.[2] |
Issue 3: Inefficient Buchwald-Hartwig Amination at the C-I Position
Symptoms:
-
Low conversion to the desired mono-aminated product.
-
Decomposition of starting materials or products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ligand | The choice of phosphine ligand is critical for successful C-N bond formation.[3] Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, which are often effective for electron-deficient aryl halides.[3] |
| Base Strength and Type | A strong, non-nucleophilic base is required. Solution: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and handled under inert conditions. |
| Air and Moisture Sensitivity | The catalytic cycle is sensitive to air and moisture.[3] Solution: Use oven-dried glassware, anhydrous and deoxygenated solvents, and perform the reaction under a robust inert atmosphere (e.g., in a glovebox).[3] |
| Steric Hindrance | A very bulky amine coupling partner may react slowly. Solution: Increase the reaction temperature or screen different catalyst/ligand combinations to find a more active system. |
Experimental Protocols
The following are generalized protocols for achieving regioselective cross-coupling at the C-I position of this compound. Note: These protocols are based on established procedures for analogous dihalogenated systems and may require optimization for your specific substrate and coupling partner.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for analogous dihaloarene systems.[1]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 equiv.)
-
K₂CO₃ (2.0 equiv.)
-
Degassed 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of the inert gas, add Pd(PPh₃)₄.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[1]
-
Upon completion, cool to room temperature, dilute with ethyl acetate and water, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Sonogashira Coupling
This protocol is based on established methods for the Sonogashira coupling of halo-heterocycles.[2]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv.)
-
CuI (0.04 equiv.)
-
Degassed triethylamine (TEA)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed TEA via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature. Gentle heating to 40-50°C can be applied if the reaction is slow.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent.
-
The filtrate is then washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
Purify the crude product by flash column chromatography.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific amines.[4]
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
XPhos (0.08 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with NaOt-Bu, XPhos, and Pd₂(dba)₃.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture with stirring to a temperature between 80-110°C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry over a drying agent, and concentrate.
-
Purify the desired 4-bromo-2-amino-1-(trifluoromethyl)benzene derivative by column chromatography.
Visualizations
Caption: Reaction pathway for regioselective functionalization.
Caption: General experimental workflow for cross-coupling.
Caption: Troubleshooting decision tree for poor regioselectivity.
References
Technical Support Center: Purification of Products from 4-Bromo-2-iodo-1-(trifluoromethyl)benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 4-bromo-2-iodo-1-(trifluoromethyl)benzene. The information is designed to help overcome common challenges encountered during the purification of products from various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: The expected order of reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination is Iodine > Bromine.[1][2][3] The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the oxidative addition of the C-I bond to the palladium catalyst the more facile and often rate-determining step.[3] This differential reactivity allows for regioselective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.[1][4]
Q2: What are the most common impurities I might encounter after a cross-coupling reaction with this compound?
A2: Common impurities include:
-
Unreacted starting material: this compound.
-
Homocoupling byproducts: This is particularly prevalent in Sonogashira reactions, leading to the formation of a di-alkyne from the coupling partner.[5]
-
Products from reaction at the C-Br position: While less favorable, some reaction at the C-Br bond can occur, especially under harsh conditions or after prolonged reaction times, leading to regioisomeric byproducts.
-
Dehalogenated byproducts: The starting material or product can lose a halogen atom, which is then replaced by a hydrogen atom.[5]
-
Residual catalyst: Palladium and/or copper residues from the reaction.[6]
-
Ligand-related impurities: Degraded or excess phosphine ligands.
Q3: How can I monitor the progress of my reaction to minimize byproduct formation?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the progress of the reaction.[6][7] By carefully tracking the consumption of the starting material and the formation of the desired product, you can optimize the reaction time and temperature to minimize the formation of byproducts from over-reaction or decomposition.
Q4: What are the general approaches for purifying the products from these reactions?
A4: The most common purification methods are flash column chromatography on silica gel and recrystallization.[6][8] The choice between these methods depends on the physical state and polarity of the product and impurities.
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash column chromatography is a primary method for purifying products from reactions involving this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Poor separation of the desired product from impurities. | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating compounds with similar polarities. | Experiment with different solvent systems. For aromatic compounds, adding toluene to a hexane/ethyl acetate mixture can improve separation due to π-π stacking interactions. A shallow gradient elution can also enhance resolution. |
| Co-elution of Regioisomers: The desired product and a regioisomeric byproduct may have very similar polarities. | Use a longer column and a very slow solvent gradient. If co-elution persists, preparative HPLC or SFC may be necessary.[9] | |
| Product is unstable on silica gel. | Acidic nature of silica gel: The product may be sensitive to the acidic surface of standard silica gel, leading to decomposition. | Deactivate the silica gel by adding a small amount of a neutral or basic modifier, such as triethylamine (~1%), to the eluent system. Alternatively, use a different stationary phase like neutral alumina. |
| Streaking of the product on the column. | Compound is too polar for the chosen solvent system. | Increase the polarity of the eluent. For highly polar compounds, a reverse-phase chromatography approach might be more suitable. |
| Sample overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight. |
Purification by Recrystallization
Recrystallization is an effective method for purifying solid products.
| Problem | Possible Cause | Recommended Solution(s) |
| Product does not crystallize. | Solution is not supersaturated. | Slowly evaporate some of the solvent to increase the concentration. If that fails, try adding an "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity is observed, then gently heat until the solution is clear and allow it to cool slowly.[10] |
| Inhibition of nucleation. | Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure product can also induce crystallization.[10] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent with a lower boiling point. |
| The solution is too concentrated or cooled too quickly. | Use a more dilute solution and allow it to cool to room temperature slowly before placing it in an ice bath.[10] | |
| Low recovery of purified material. | The product has significant solubility in the cold solvent. | Ensure the solvent is thoroughly chilled before filtering the crystals. Wash the collected crystals with a minimal amount of the ice-cold solvent. |
| Too much solvent was used for the initial dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for a Sonogashira Coupling Reaction
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Degas the mixture with a gentle stream of inert gas for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for a Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(I) dimer, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
The following tables provide representative quantitative data for cross-coupling reactions of similar bromo-iodo-aryl substrates. This data should be used as a guideline for reaction optimization.
Table 1: Representative Conditions for Suzuki Coupling of Bromo-Iodo-Aryl Substrates
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | >95 |
| 2 | 4-Bromo-3-iodophenol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 85 | 6 | 92 |
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Iodo-Aryl Substrates
| Entry | Aryl Halide | Alkyne | Pd Cat. (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N (3) | THF | RT | 4 | 98 |
| 2 | 2-Bromo-1-iodo-4-methylbenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH (2.5) | Toluene | 50 | 12 | 85 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Iodo-Aryl Substrates
| Entry | Aryl Halide | Amine | Pd Precat. (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (2) | Toluene | 100 | 18 | 91 |
| 2 | 1-Bromo-4-iodobenzene | Aniline | [Pd(cinnamyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 88 |
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions and subsequent product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Coupling Reactions of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium-catalyzed coupling reactions of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no conversion in my coupling reaction with this compound?
A1: Low or no conversion in coupling reactions involving this substrate can stem from several factors. Due to the presence of two different halogen atoms, the reactivity of the C-I versus the C-Br bond needs to be considered. The carbon-iodine bond is significantly more reactive and should undergo oxidative addition to the palladium catalyst under milder conditions.[1][2] If you are targeting the C-I bond and still observing issues, the problem likely lies with the catalyst's activity, the reaction conditions, or the purity of your reagents. Common culprits include an inactive catalyst, suboptimal ligand choice, an inappropriate base, or the presence of oxygen and moisture in the reaction.[3][4]
Q2: My reaction is producing a significant amount of homocoupling byproducts. What is the cause and how can I minimize it?
A2: Homocoupling, the self-coupling of the starting materials, is a common side reaction in palladium-catalyzed couplings. It is often promoted by high catalyst concentrations, elevated temperatures, and certain bases.[5] Oxygen can also promote the homocoupling of organoboron reagents in Suzuki-Miyaura reactions. To minimize homocoupling, consider the following:
-
Reduce Catalyst Loading: High concentrations of the palladium catalyst can increase the rate of homocoupling.[5]
-
Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize the Base: The choice of base can significantly influence the outcome. Weaker bases are often preferred to minimize side reactions.
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture to remove oxygen.[5]
Q3: I am observing dehalogenation of my starting material. What are the likely causes and solutions?
A3: Dehalogenation, the replacement of a halogen with a hydrogen atom, is another common side reaction. This can be caused by the presence of water or other proton sources, and can be exacerbated by certain bases and high temperatures.[5] To mitigate dehalogenation:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried.
-
Select an Appropriate Base: Some amine bases can act as hydride sources. Consider screening different bases.[5]
-
Lower the Reaction Temperature: Higher temperatures can promote this side reaction.[5]
Q4: How does the trifluoromethyl group on the benzene ring affect the coupling reaction and catalyst stability?
A4: The trifluoromethyl group (CF3) is a strong electron-withdrawing group. This electronic property can influence the oxidative addition step of the catalytic cycle, which is often the rate-determining step. For aryl halides, electron-withdrawing groups can facilitate oxidative addition. However, the CF3 group can also impact the stability of the organopalladium intermediates and potentially influence reductive elimination.[6] While this can be beneficial for activating the C-Br bond, it also makes the system more sensitive to catalyst deactivation pathways.
Troubleshooting Guides
Issue 1: Low Yield or Stalled Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or precatalyst. Ensure proper activation of the precatalyst if required. |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki reactions, consider bulky, electron-rich phosphine ligands. For Sonogashira reactions, phosphine ligands like PPh₃ are common. Screen a variety of ligands. |
| Incorrect Base | The strength and solubility of the base are crucial. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Oxygen and water can deactivate the catalyst. |
| Low Reaction Temperature | While selective coupling at the iodine may require milder temperatures, a complete lack of reactivity might indicate the temperature is too low. Gradually increase the temperature. |
| Substrate Impurity | Ensure the purity of your this compound and the coupling partner. |
Issue 2: Formation of Side Products (Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| High Catalyst Loading | Reduce the catalyst loading incrementally. |
| Elevated Temperature | Lower the reaction temperature. |
| Inappropriate Base | Screen alternative bases. For Suzuki couplings, weaker bases like K₃PO₄ or K₂CO₃ are often preferred. |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents. |
| Presence of Water | Use anhydrous solvents and reagents. |
| Slow Addition of Reagents | For Sonogashira couplings, slow addition of the alkyne can minimize its homocoupling. |
Data Presentation
The following tables provide a summary of catalyst system performance in Suzuki and Sonogashira couplings of analogous polyhalogenated aromatic compounds. This data can serve as a starting point for optimizing your reaction conditions.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine [2]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/ H₂O | 100 | 8 | ~90-98 |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-4 Position of 2-Bromo-4-iodopyridine
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | Et₃N | THF | RT | 16 | ~85-95 |
| Pd(P(t-Bu)₃)₂ (2 mol%) | None | Cs₂CO₃ | Toluene | 100 | 6 | ~90-97 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Selective Sonogashira Coupling at the C-I Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[7]
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).[7]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.[7]
-
Reaction: Stir the reaction at room temperature or heat gently if required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Common catalyst deactivation pathways in palladium-catalyzed cross-coupling reactions.
References
managing dehalogenation side reactions of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
Welcome to the Technical Support Center for experiments involving 4-Bromo-2-iodo-1-(trifluoromethyl)benzene . This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and manage dehalogenation side reactions, ensuring successful and selective cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens on this compound?
The reactivity order in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond strength. For aryl halides, the general trend is C-I > C-Br > C-Cl. [1][2]Therefore, the C-I bond at the 2-position is significantly more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond at the 4-position. [1][3]This inherent difference is the foundation for achieving selective functionalization.
Q2: What is hydrodehalogenation and why is it a problem?
Hydrodehalogenation is a common side reaction in cross-coupling catalysis where a halogen atom is replaced by a hydrogen atom. [4]This leads to the formation of undesired byproducts, such as 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene, which reduces the yield of the desired coupled product and complicates purification. [4] Q3: What are the primary causes of dehalogenation side reactions?
Several factors can promote hydrodehalogenation:
-
Hydrogen Sources: The hydrogen atom can come from various sources within the reaction mixture. Water is a potential hydrogen source, especially in reactions involving fluorinated substrates. [5][6]Solvents (like alcohols), amines, or even the phosphine ligands themselves can also act as hydrogen donors. [4]* Reaction Conditions: High temperatures, prolonged reaction times, and the use of strong bases can increase the rate of dehalogenation. [4][7]* Catalyst System: The choice of palladium precursor, and particularly the ligand, can significantly influence the balance between the desired cross-coupling and the undesired dehalogenation. [5][6] Q4: How can I selectively functionalize the C-I bond while leaving the C-Br bond intact?
To achieve selective mono-functionalization at the more reactive C-I position, you should employ mild reaction conditions. This includes using lower temperatures, shorter reaction times, and carefully controlling the stoichiometry of your coupling partner (typically 1.0-1.2 equivalents). [1]Standard palladium catalysts are often sufficient for this selective transformation. [1] Q5: Is it possible to functionalize the C-Br position?
Yes. After the C-I position has been selectively functionalized, the C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system to activate the stronger C-Br bond. [1][2]
Troubleshooting Guide: Managing Dehalogenation
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of 1-bromo-3-(trifluoromethyl)benzene (de-iodination byproduct). | Reaction temperature is too high or reaction time is too long. | Decrease the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. [1] |
| The base is too strong or reactive. | Switch to a milder base. For Suzuki reactions, bases like K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, consider K₃PO₄ or Cs₂CO₃. [7][8] | |
| Presence of a hydrogen donor. | Ensure all reagents and solvents are anhydrous and of high purity. If water is suspected to be an issue from the base (e.g., K₂CO₃), consider drying it before use. [5][6]Using a non-protic solvent like toluene or dioxane instead of an alcohol-based solvent can also help. [4] | |
| Formation of both mono- and di-substituted products when only mono-substitution at the C-I position is desired. | Reaction conditions are too harsh. | Use milder conditions (lower temperature, weaker base) to exploit the reactivity difference between the C-I and C-Br bonds. [1] |
| Incorrect stoichiometry. | Use only a slight excess (1.0-1.2 equivalents) of the coupling partner to favor mono-substitution. | |
| Low or no conversion of the starting material. | Catalyst deactivation or insufficient activity. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. Consider a more active pre-catalyst or a different ligand system. N-Heterocyclic Carbene (NHC) ligands can be effective for challenging substrates. [9] |
| Reaction temperature is too low. | While high temperatures can cause side reactions, a certain activation energy must be overcome. Gradually increase the temperature in increments of 10 °C to find the optimal balance. | |
| Formation of 1-iodo-3-(trifluoromethyl)benzene (de-bromination byproduct). | Reaction conditions are too forcing. | This indicates that the conditions are harsh enough to activate the C-Br bond. This is more likely to occur during the second step of a sequential coupling. Reduce temperature or consider a less active catalyst. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a general method for the selective coupling of an arylboronic acid at the 2-iodo position of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway: Desired Coupling vs. Dehalogenation
Caption: Competing pathways for the substrate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. reddit.com [reddit.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
optimizing base and solvent for Buchwald-Hartwig amination of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
Topic: Optimizing Base and Solvent for the Selective Amination of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
This guide provides troubleshooting advice, frequently asked questions, and optimized protocols for the selective Buchwald-Hartwig amination of this compound. The primary goal is the selective C-N bond formation at the more reactive C-I position.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Buchwald-Hartwig amination of this compound?
The main challenge is achieving high selectivity for the amination of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. While the general order of reactivity for oxidative addition to the palladium catalyst is C–I > C–Br, harsh reaction conditions can lead to a mixture of products, including the C-Br aminated product and the di-aminated product.[1]
Q2: Which factors are most critical for controlling selectivity?
The choice of base, solvent, ligand, and reaction temperature are all crucial. A judicious combination is required to facilitate the reaction at the C-I bond while leaving the C-Br bond intact. Weaker bases and lower temperatures generally favor higher selectivity.[1][2]
Q3: What is the role of the base in this reaction?
The base is essential for deprotonating the amine-palladium complex within the catalytic cycle, which precedes the final reductive elimination step that forms the C-N bond.[3][4] The strength and solubility of the base can significantly impact reaction rate and selectivity.[1][5] Strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction but may decrease selectivity, while weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often provide a better balance for selective transformations.[1]
Q4: How does the solvent affect the reaction outcome?
The solvent influences the solubility of the base, the catalytic species, and the substrates.[2] Aprotic solvents are standard, with common choices including ethers (e.g., 1,4-dioxane, THF) and aromatic hydrocarbons (e.g., toluene).[1][6] The solvent's polarity can affect the stability of intermediates and the overall reaction rate.[5]
Troubleshooting Guide
This section addresses common issues encountered during the selective amination of this compound.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Inactive catalyst. The active Pd(0) species may not be forming efficiently from the precatalyst or may be degrading.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst. Use anhydrous, deoxygenated solvents.[7] Consider using a modern, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) which can be activated under mild conditions.[1]
-
-
Possible Cause: Inappropriate base or solvent.
-
Solution: The chosen base may have poor solubility in the solvent, or the combination may not be effective. Screen a matrix of bases and solvents. For example, if K₃PO₄ in toluene is ineffective, try Cs₂CO₃ in 1,4-dioxane.
-
Problem 2: Poor Selectivity (Formation of C-Br amination and/or di-amination products)
-
Possible Cause: Reaction temperature is too high.
-
Solution: Lower the reaction temperature. Start screenings at a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow. Higher temperatures provide more energy to overcome the activation barrier for the less reactive C-Br bond.
-
-
Possible Cause: The base is too strong.
-
Solution: Switch from a strong base like NaOtBu or LHMDS to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[1] This will slow the overall reaction rate but often enhances selectivity.
-
-
Possible Cause: The chosen ligand is not optimal.
-
Solution: Sterically hindered biaryl phosphine ligands like XPhos or BrettPhos are often effective for promoting C-N bond formation.[8] Screening different ligands is recommended, as the ligand sphere around the palladium center plays a key role in the selectivity of oxidative addition.
-
Problem 3: Significant Hydrodehalogenation Side Product
-
Possible Cause: Presence of water or other protic impurities.
-
Solution: Use rigorously dried, anhydrous, and deoxygenated solvents and reagents. Ensure all glassware is oven-dried before use.[7]
-
-
Possible Cause: Undesired side reaction pathway.
-
Solution: This can be influenced by the choice of base and ligand. In some cases, additives can suppress hydrodehalogenation.[9] A thorough re-optimization of the base and ligand combination is the first step.
-
Data Presentation: Condition Screening
For optimizing the selective mono-amination, a systematic screening of bases and solvents is recommended. The tables below illustrate a potential screening strategy, with hypothetical but realistic outcomes for yield and selectivity.
Table 1: Effect of Base on Selective Amination
| Entry | Base (1.5 equiv) | Solvent | Temp (°C) | Yield of C-I Product (%) | Selectivity (C-I / C-Br) |
| 1 | NaOtBu | Toluene | 80 | 85 | 80:20 |
| 2 | K₃PO₄ | Toluene | 100 | 65 | >98:2 |
| 3 | Cs₂CO₃ | Toluene | 100 | 78 | >98:2 |
Conditions: this compound (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), 18 h.
Table 2: Effect of Solvent on Selective Amination
| Entry | Base (1.5 equiv) | Solvent | Temp (°C) | Yield of C-I Product (%) | Selectivity (C-I / C-Br) |
| 1 | Cs₂CO₃ | Toluene | 100 | 78 | >98:2 |
| 2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 88 | 95:5 |
| 3 | Cs₂CO₃ | THF | 65 | 55 | >98:2 |
Conditions: this compound (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), 18 h.
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic tree for reaction optimization.
Experimental Protocol: General Procedure for Optimization
Note: This reaction is sensitive to air and moisture. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.[7]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Inerting: Seal the Schlenk tube, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
troubleshooting low conversion in Heck reactions of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing 4-Bromo-2-iodo-1-(trifluoromethyl)benzene in Heck coupling reactions. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, such as low conversion rates.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing very low or no conversion in my Heck reaction with this compound. What are the primary reasons for this?
A1: Low conversion with this specific substrate can often be attributed to several factors, primarily related to catalyst activity and reaction conditions. Key considerations include:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient aryl halides like this one, an appropriate ligand must be used to ensure catalyst stability and activity throughout the reaction.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition, often observed as the formation of palladium black. An optimal temperature must be found that balances reaction kinetics and catalyst stability.
-
Base Selection: The base plays a crucial role in the regeneration of the Pd(0) catalyst. The strength and solubility of the base can significantly impact the reaction's efficiency.
-
Solvent Purity: The presence of water or other impurities in the solvent can deactivate the catalyst. It is essential to use anhydrous and degassed solvents.
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and a loss of catalytic activity.
Q2: My reaction is showing selective coupling at the iodine position, but the subsequent reaction at the bromine position is not proceeding. How can I promote the second coupling?
A2: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in the oxidative addition step of the Heck reaction. This inherent difference in reactivity is the primary reason for the observed selectivity. To promote the second coupling at the less reactive bromide position, more forcing reaction conditions are typically required:
-
Increased Temperature: A higher reaction temperature will be necessary to facilitate the oxidative addition of the C-Br bond.
-
Stronger Ligand System: Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition of aryl bromides.
-
Higher Catalyst Loading: Increasing the catalyst loading can help to drive the second reaction to completion, although this should be a secondary optimization step.
Q3: I am observing the formation of palladium black in my reaction flask. What does this indicate and how can it be prevented?
A3: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition. This leads to a decrease in the concentration of the active catalytic species and, consequently, low conversion.
-
Causes: This is often caused by excessively high temperatures, the absence of a suitable stabilizing ligand, or the presence of oxygen.
-
Prevention:
-
Use of Stabilizing Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) stabilize the palladium nanoparticles and prevent their aggregation.
-
Optimize Temperature: Lowering the reaction temperature can reduce the rate of catalyst decomposition.
-
Ensure Inert Atmosphere: Proper degassing of the solvent and maintaining a strict inert atmosphere (Nitrogen or Argon) throughout the reaction is crucial.
-
Q4: What are the recommended starting conditions for a Heck reaction with this compound?
A4: For a challenging substrate like this, starting with a well-established catalyst system and conditions is recommended. Below is a table with suggested starting parameters for selective mono-coupling at the iodide and for the more challenging coupling at the bromide (assuming the iodide has already reacted).
Reaction Condition Optimization
The following tables provide a summary of typical quantitative data for optimizing a Heck reaction. These are representative values and may require further optimization for your specific alkene.
Table 1: Typical Conditions for Selective Mono-Heck Coupling at the C-I Bond
| Parameter | Value | Notes |
| Palladium Precursor | Pd(OAc)₂ | 1-5 mol% |
| Ligand | PPh₃ or P(o-tol)₃ | 2-10 mol% |
| Base | K₂CO₃ or Et₃N | 2-3 equivalents |
| Solvent | DMF, DMAc, or NMP | Anhydrous & Degassed |
| Temperature | 80-100 °C | Monitor for catalyst decomposition |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS |
Table 2: Typical Conditions for Heck Coupling at the C-Br Bond (Post C-I Coupling)
| Parameter | Value | Notes |
| Palladium Precursor | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | 2-10 mol% |
| Ligand | XPhos, SPhos, or an NHC ligand | 4-20 mol% |
| Base | Cs₂CO₃ or K₃PO₄ | 2-3 equivalents |
| Solvent | Dioxane, Toluene, or DMAc | Anhydrous & Degassed |
| Temperature | 120-150 °C | Higher temperatures are generally needed |
| Reaction Time | 24-48 hours | Reaction is typically slower |
Experimental Protocols
Representative Protocol for Selective Mono-Heck Reaction at the C-I Bond with Styrene
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL) via syringe. Follow this with the addition of Styrene (1.2 mmol, 1.2 equiv) and Triethylamine (2.0 mmol, 2.0 equiv).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the troubleshooting workflow and the chemical structures involved.
Caption: Troubleshooting workflow for low conversion in Heck reactions.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Structure of this compound.
Technical Support Center: Scale-Up of Reactions with 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions involving 4-bromo-2-iodo-1-(trifluoromethyl)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale synthesis.
Introduction to this compound in Scale-Up Synthesis
This compound is a versatile synthetic intermediate, prized for its trifluoromethyl group and two distinct halogen atoms, which allow for selective, sequential cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the C-I and C-Br bonds towards oxidative addition in palladium-catalyzed reactions.[1] However, scaling up reactions with this substrate presents unique challenges related to reaction control, safety, and product purification. This guide aims to provide practical solutions to these challenges.
Troubleshooting Guide
Scaling up reactions from the bench to a pilot or production scale often reveals issues that were not apparent in smaller-scale experiments. The following table outlines common problems, their potential causes, and recommended solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Yield | - Inefficient mixing in larger reactors, leading to localized concentration gradients and side reactions.- Poor heat transfer, causing temperature fluctuations and decomposition of reagents or products.- Catalyst deactivation due to impurities in starting materials or solvents at a larger scale.- Incomplete reaction due to insufficient reaction time or improper temperature. | - Improve Agitation: Use appropriately designed impellers and baffles for the reactor volume. For heterogeneous mixtures, ensure solid reagents are well-suspended.- Optimize Heat Transfer: Ensure the reactor's heating/cooling jacket is adequate for the reaction volume and exothermicity. Consider controlled, slower addition of reagents for highly exothermic reactions.- Reagent and Solvent Purity: Use high-purity, degassed solvents and reagents. Consider pre-treating reagents to remove catalytic poisons.- Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor reaction completion and adjust parameters as needed. |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | - Homocoupling of Boronic Acids (Suzuki): Presence of oxygen; catalyst deactivation.[2]- Dehalogenation: Presence of water or other protic sources, or β-hydride elimination in certain coupling reactions.[3]- Glaser Coupling (Sonogashira): Copper-catalyzed homocoupling of terminal alkynes.[4] | - Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (e.g., nitrogen, argon).- Catalyst Selection: Use robust catalysts and ligands that promote the desired cross-coupling over side reactions. For Suzuki reactions, pre-formed Pd(0) sources can be beneficial.[2]- Copper-Free Conditions: For Sonogashira couplings, consider using copper-free conditions to avoid Glaser coupling byproducts.[4] |
| Difficulty in Product Isolation and Purification | - The trifluoromethyl group can impart high lipophilicity, making separation from nonpolar byproducts challenging.- Residual palladium catalyst can contaminate the product.- Formation of emulsions during aqueous work-up. | - Chromatography: Utilize appropriate chromatographic techniques. Reversed-phase chromatography can be effective for polar fluorinated compounds.[5]- Palladium Scavenging: Employ palladium scavengers (e.g., silica-bound thiols, activated carbon) to remove residual catalyst.- Work-up Optimization: Use brine washes to break emulsions. Consider solvent-swaps to a less water-soluble solvent before the aqueous wash. |
| Safety Concerns (e.g., Exotherms, Pressure Buildup) | - Exothermic Reactions: Grignard reagent formation and some coupling reactions can be highly exothermic, leading to thermal runaways if not properly controlled.[6]- Flammable Solvents: Many reactions use flammable solvents like THF or toluene, posing a fire risk.[7][8] | - Controlled Addition: Add reagents slowly and monitor the internal temperature closely. Ensure an adequate cooling system is in place.- Engineering Controls: Use appropriately sized reactors with pressure relief systems. Ensure proper grounding and bonding to prevent static discharge when handling flammable solvents.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the order of reactivity for the carbon-halogen bonds in this compound?
A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond. This differential reactivity allows for selective cross-coupling reactions at the iodine position while leaving the bromine intact for subsequent transformations.[1]
Q2: How does the trifluoromethyl group affect the reactivity of the aryl halides?
A2: The trifluoromethyl group is strongly electron-withdrawing, which generally increases the rate of oxidative addition of the aryl halide to the palladium catalyst, the first and often rate-limiting step in many cross-coupling reactions.[1]
Q3: What are the key safety precautions when handling this compound on a large scale?
A3: This compound can cause skin and serious eye irritation.[8] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Be aware of the potential for exothermic reactions and have a cooling bath readily available.[6] The trifluoromethyl group is generally stable, but decomposition at high temperatures could release toxic fumes.
Q4: How can I minimize catalyst deactivation during scale-up?
A4: Catalyst deactivation can be minimized by using high-purity, degassed reagents and solvents, maintaining a strict inert atmosphere, and using appropriate catalyst and ligand loadings. For some reactions, catalyst stabilizers can be beneficial. In some cases, catalyst poisoning by starting materials or intermediates can occur, which may require screening of different catalyst systems.[2]
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. These should be considered as starting points and will likely require optimization for specific substrates and scales.
Protocol 1: Selective Sonogashira Coupling at the Iodine Position
This protocol describes a typical procedure for the selective coupling of a terminal alkyne at the more reactive C-I bond.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
To a dry, inerted reactor, add this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
-
Add the anhydrous, degassed solvent, followed by the base (2-3 equiv.).
-
Slowly add the terminal alkyne (1.1-1.2 equiv.) via an addition funnel, maintaining a consistent temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol outlines a general procedure for the selective C-C bond formation at the C-I position using a boronic acid.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Degassed solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
Charge a dry, inerted reactor with this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by HPLC or GC until the starting material is consumed.
-
After cooling, separate the organic layer. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Buchwald-Hartwig Amination at the Iodine Position
This protocol provides a general method for the selective C-N bond formation at the C-I position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., a Buchwald pre-catalyst) and ligand (e.g., a biarylphosphine ligand)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a strong inert gas flow, charge a dry, inerted reactor with the palladium pre-catalyst (1-3 mol%), the ligand (1.2-3.6 mol%), and the base (1.2-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by HPLC or GC.
-
Once complete, cool the reaction and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing Scale-Up Logic and Workflows
The following diagrams illustrate key decision-making processes and workflows for scaling up reactions with this compound.
Caption: A troubleshooting workflow for common scale-up issues.
Caption: A logical workflow for sequential cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 2773397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [oakwoodchemical.com]
Technical Support Center: Removal of Palladium Catalyst from 4-Bromo-2-iodo-1-(trifluoromethyl)benzene Reaction Products
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual palladium from the reaction products of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. This substrate is commonly used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, making effective purification crucial for downstream applications, especially in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my final product?
A1: Complete removal of palladium is essential for several reasons:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities. Palladium is considered a toxic metal, and its concentration must be reduced to low parts-per-million (ppm) levels.[1][2][3]
-
Downstream Chemistry: Residual palladium can interfere with or poison catalysts in subsequent synthetic steps.
-
Product Stability: Trace metals can sometimes catalyze the degradation of the final compound.
-
Biological Assays: Metal impurities can lead to false positives or negatives in biological screening assays, compromising research data.[4]
Q2: What are the common forms of palladium residue I might find in my crude reaction mixture?
A2: After a reaction, palladium can exist in several forms:
-
Heterogeneous Palladium: Insoluble particles, such as palladium on carbon (Pd/C) or palladium black, which can often be removed by filtration.[5][6]
-
Homogeneous (Soluble) Palladium: Soluble Pd(0) and Pd(II) species complexed with ligands (e.g., phosphines) or the product molecule itself.[7][8] These species cannot be removed by simple filtration.
-
Colloidal Palladium: Very fine, suspended palladium particles that may pass through standard filters.[5]
Q3: What are the most effective methods for removing palladium catalyst residues?
A3: Several techniques are commonly employed, often in combination, to reduce palladium to acceptable levels:
-
Filtration: Effective for heterogeneous or precipitated palladium, often using a filter aid like Celite®.[5][9]
-
Scavenging: The use of solid-supported or soluble agents (scavengers) with high affinity for palladium, such as those containing thiol, amine, or thiourea functional groups.[5][10]
-
Adsorption: Treatment with activated carbon to adsorb palladium species.[11]
-
Crystallization: Purifying the final product through recrystallization can leave palladium impurities behind in the mother liquor.[12][13]
-
Chromatography: Column chromatography on silica gel or alumina can separate the desired product from palladium residues.[5][9]
-
Precipitation: Adding an agent like 2,4,6-Trimercapto-s-triazine (TMT) to form an insoluble palladium complex that can be filtered off.[5]
Q4: How do I select the best palladium removal method for my specific reaction?
A4: The optimal method depends on the nature of the palladium species, the properties of your product, and the solvent system.[5] The decision tree below provides a general guide for selecting an appropriate strategy.
Troubleshooting Guides
Issue 1: Filtration through Celite® is Ineffective
-
Symptom: You used a heterogeneous catalyst (like Pd/C) or observed a black precipitate (palladium black), but after filtering through Celite®, the filtrate still contains high levels of palladium.
-
Possible Causes and Solutions:
-
Cause: Leaching of the catalyst has occurred, creating soluble palladium species.[7] Filtration is only effective for insoluble particles.[5]
-
Solution: Treat the filtrate with a palladium scavenger, activated carbon, or purify via column chromatography to remove the dissolved palladium.[5]
-
-
Cause: Colloidal palladium particles have formed, which are too fine to be trapped by the Celite® bed.
-
Solution: Before filtration, try adding a small amount of a flocculating agent to aggregate the particles. Alternatively, treating the solution with activated carbon can adsorb the colloidal palladium, which can then be filtered off.[5]
-
-
Cause: The Celite® bed was improperly packed (e.g., cracked or too thin).
-
Solution: Ensure the Celite® bed is level, compact, and sufficiently thick (typically 1-2 cm). Pre-wetting the pad with the reaction solvent helps prevent cracking during filtration.[5]
-
-
Issue 2: Palladium Scavengers Show Low Efficiency
-
Symptom: Residual palladium levels remain above the target limit even after treatment with a scavenger.
-
Possible Causes and Solutions:
-
Cause: Incorrect scavenger selection. The effectiveness of a scavenger depends on the palladium's oxidation state and the solvent system.[5]
-
Cause: Insufficient scavenger amount or contact time.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst (a starting point of 3-5 equivalents is common) and optimize the stirring time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance and kinetics.[13][15]
-
-
Cause: Poor mass transfer due to inadequate mixing.
-
Solution: Ensure vigorous stirring or agitation to maintain good contact between the solid-supported scavenger and the solution.
-
-
Issue 3: Significant Product Loss During Palladium Removal
-
Symptom: The isolated product yield is unexpectedly low after purification.
-
Possible Causes and Solutions:
-
Cause: Non-specific adsorption of your product onto the purification medium, especially activated carbon or some scavenger resins.[3][11]
-
Solution: Use the minimum effective amount of the adsorbent/scavenger. After filtration, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product and combine the washings with the filtrate.[5]
-
-
Cause: The product is unstable under the scavenging conditions (e.g., elevated temperature or prolonged stirring).
-
Solution: Run a small-scale stability test of your purified product under the proposed scavenging conditions before applying them to the entire batch.
-
-
Data Presentation
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger/Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference(s) |
| Biotage® MP-TMT | 33,000 | < 200 | > 99.4% | [16] |
| Biotage® MP-TMT | 500 - 800 | < 10 | > 98.7% | [16][17] |
| PhosphonicS SPM32 | 105 mg Pd(OAc)₂ | N/A | > 99.5% (in 20h) | [18] |
| Chromatography + Resin | ~5000 | < 100 | ~98% | [4] |
Table 2: ICH Q3D Guideline for Palladium Impurity
| Element | Class | Permitted Daily Exposure (PDE) (Oral, µ g/day ) | Concentration Limit (ppm) for ≤10 g/day Dose | Reference(s) |
| Palladium (Pd) | 2B | 100 | 10 | [2][3] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium by Celite® Filtration
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite®.
-
Compact and Pre-wet: Gently press down on the Celite® to create a flat, compact bed. Pre-wet the pad with the same solvent used in your reaction mixture until it is fully saturated.
-
Dilute the Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.
-
Filter: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.
-
Wash: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.
-
Collect: Combine the filtrate and the washings, which now contain the product free of heterogeneous palladium.[5]
Protocol 2: Removal of Soluble Palladium Using a Solid-Supported Scavenger (Batch Method)
-
Select Scavenger: Choose an appropriate scavenger based on the likely oxidation state of your palladium residue and solvent compatibility.
-
Add Scavenger: To the solution of your crude product, add the solid-supported scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading).[13]
-
Stir: Agitate the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[13]
-
Filter: Filter the mixture through a simple filter paper or a short pad of Celite® to remove the scavenger-palladium complex.
-
Wash and Collect: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[5][15]
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qualitas1998.net [qualitas1998.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. arborassays.com [arborassays.com]
- 13. benchchem.com [benchchem.com]
- 14. silicycle.com [silicycle.com]
- 15. sopachem.com [sopachem.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. spinchem.com [spinchem.com]
dealing with steric hindrance in reactions of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
Welcome to the Technical Support Center for 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this sterically hindered and electronically complex molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on overcoming steric hindrance and achieving regioselective reactions.
Issue 1: Low or No Reactivity in Cross-Coupling Reactions
Symptoms:
-
Starting material is largely unconsumed after the expected reaction time.
-
Formation of only trace amounts of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: For sterically hindered substrates, increasing the palladium catalyst loading to 3-5 mol% can be beneficial. 2. Use a More Active Pre-catalyst: Consider using a pre-formed catalyst or a palladacycle that is less sensitive to air and moisture. |
| Inappropriate Ligand Selection | 1. Employ Bulky, Electron-Rich Ligands: For sterically demanding substrates, ligands such as XPhos, SPhos, or t-butyl-based phosphines are often effective. These ligands promote both oxidative addition and reductive elimination. 2. Increase Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can help stabilize the active catalytic species. |
| Suboptimal Reaction Temperature | Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures. |
| Poor Choice of Base or Solvent | 1. Base Selection: The choice of base is critical. For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LHMDS or NaOtBu is often required. 2. Solvent Effects: Polar aprotic solvents like DMF, DMSO, or dioxane can often accelerate cross-coupling reactions. |
Issue 2: Poor Regioselectivity in Monofunctionalization Reactions
Symptoms:
-
Formation of a mixture of products where the incoming group has coupled at both the iodo and bromo positions.
-
Difficulty in isolating the desired mono-substituted product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Conditions Too Harsh | 1. Lower Reaction Temperature: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. Lowering the reaction temperature can enhance the selectivity for reaction at the iodo position. 2. Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the less reactive bromo position. |
| Catalyst System Not Selective Enough | Optimize Catalyst and Ligand: Some catalyst systems may be too reactive and lead to over-reaction. Screening different palladium sources and phosphine ligands can help identify a more selective system. |
| Incorrect Stoichiometry | Use a Slight Excess of the Coupling Partner: Using a small excess (1.1-1.2 equivalents) of the boronic acid, alkyne, or amine can help drive the initial reaction to completion without promoting the second coupling. |
Issue 3: Formation of Significant Side Products
Symptoms:
-
Observation of significant peaks in the crude reaction mixture corresponding to dehalogenation, homocoupling, or other undesired byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Dehalogenation (Hydrodehalogenation) | 1. Choice of Base and Solvent: Some amine bases can act as a hydride source, leading to dehalogenation. Consider using a non-amine base or a different solvent system. 2. Lower Reaction Temperature: Higher temperatures can promote this side reaction. |
| Homocoupling of Coupling Partner (e.g., Glaser Coupling in Sonogashira Reactions) | 1. Ensure Strictly Anaerobic Conditions: Oxygen promotes the homocoupling of terminal alkynes. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). 2. Consider Copper-Free Conditions: For Sonogashira reactions, switching to a copper-free protocol can eliminate this side reaction. |
| Decomposition of Reagents or Products | Optimize Reaction Conditions: The trifluoromethyl group can be sensitive to certain reaction conditions. Avoid overly harsh bases or excessively high temperatures if decomposition is observed. |
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 4-position. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This differential reactivity allows for selective functionalization at the 2-position.
Q2: How does the trifluoromethyl group affect the reactivity of the molecule?
A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects:
-
Electronic Effect: It makes the aromatic ring more electron-deficient, which can facilitate the oxidative addition step in some cross-coupling reactions.
-
Steric Effect: Its bulkiness contributes to the steric hindrance around the adjacent iodo group, which can make reactions more challenging and require carefully optimized conditions.
Q3: What are the best general conditions for achieving selective mono-functionalization at the iodo position?
A3: To achieve selective mono-functionalization at the iodo position, it is generally recommended to use milder reaction conditions. This includes using a lower reaction temperature, a shorter reaction time, and a catalyst system known for its selectivity. It is crucial to monitor the reaction progress carefully to avoid over-reaction at the bromo position.
Q4: Can I perform a second cross-coupling reaction at the bromo position after functionalizing the iodo position?
A4: Yes, the remaining bromo group can be functionalized in a subsequent cross-coupling reaction. This sequential functionalization is a key synthetic utility of this molecule. The second reaction will likely require more forcing conditions (e.g., a more active catalyst, higher temperature) due to the lower reactivity of the C-Br bond and potentially increased steric hindrance from the newly introduced group.
Experimental Protocols
The following are general protocols for key reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Regioselective Suzuki-Miyaura Coupling (at the Iodo Position)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture with vigorous stirring. The optimal temperature will depend on the specific substrates and should be determined empirically, starting from a lower temperature (e.g., 80 °C) to ensure selectivity.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Regioselective Sonogashira Coupling (at the Iodo Position)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Regioselective Buchwald-Hartwig Amination (at the Iodo Position)
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture with stirring. A typical starting temperature is 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide representative reaction conditions for achieving regioselective cross-coupling at the more reactive iodo position of dihalogenated aryl compounds. These conditions are based on established principles and protocols for similar substrates and should serve as a starting point for optimization with this compound.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | - (included in catalyst) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene/EtOH/H₂O or Dioxane/H₂O |
| Temperature | 80-100 °C |
| Typical Yields | 70-95% (substrate dependent) |
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) / CuI (2-5 mol%) |
| Ligand | PPh₃ (included in catalyst) |
| Base | Et₃N or i-Pr₂NH (2-3 equiv) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 50 °C |
| Typical Yields | 80-98% (substrate dependent) |
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos or SPhos (4 mol%) |
| Base | NaOtBu or LHMDS (1.4 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 100-120 °C |
| Typical Yields | 65-90% (substrate and amine dependent) |
Visualizations
Caption: Troubleshooting workflow for reactions with this compound.
Caption: Sequential cross-coupling strategy for this compound.
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene and 1-bromo-4-iodo-2-(trifluoromethyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the selective functionalization of polysubstituted aromatic rings is a paramount challenge. Aryl halides containing a trifluoromethyl group are of particular interest due to the unique physicochemical properties this moiety imparts on the parent molecule. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers, 4-Bromo-2-iodo-1-(trifluoromethyl)benzene and 1-bromo-4-iodo-2-(trifluoromethyl)benzene , in common palladium-catalyzed cross-coupling reactions.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, influenced by the position of the strongly electron-withdrawing trifluoromethyl (-CF₃) group, allows for regioselective functionalization. This guide presents a comprehensive analysis based on established chemical principles and supporting data from related studies to aid researchers in selecting the optimal isomer and reaction conditions for their synthetic endeavors.
Reactivity Principles and Predictions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the bond dissociation energy of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl. Consequently, the C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][2] This inherent difference in reactivity allows for the selective functionalization of the C-I bond in bromoiodobenzene derivatives.
The position of the electron-withdrawing trifluoromethyl group further modulates this reactivity. In 1-bromo-4-iodo-2-(trifluoromethyl)benzene , the trifluoromethyl group is positioned ortho to the bromine atom and meta to the iodine atom. Conversely, in This compound , the trifluoromethyl group is ortho to the iodine atom and meta to the bromine atom.
Studies on analogous systems, such as 1,4-dibromo-2-(trifluoromethyl)benzene in Sonogashira cross-coupling reactions, have demonstrated that the reaction occurs selectively at the C-Br bond para to the trifluoromethyl group, rather than the C-Br bond in the sterically more hindered ortho position.[3] This suggests that for 1-bromo-4-iodo-2-(trifluoromethyl)benzene , the greater reactivity of the C-I bond, coupled with its less sterically hindered position relative to the trifluoromethyl group, will lead to highly selective reactions at the iodine-bearing carbon. For This compound , while the C-I bond is inherently more reactive, the ortho-trifluoromethyl group may exert a steric and electronic influence that could affect reaction rates and yields.
Comparative Reactivity in Key Cross-Coupling Reactions
Based on the established principles, the following reactivity patterns are predicted for the two isomers in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
1-bromo-4-iodo-2-(trifluoromethyl)benzene: Predicted High Selectivity at the C-I Position
Due to the convergence of two key factors—the inherently higher reactivity of the C-I bond and its sterically unencumbered position para to the trifluoromethyl group—this isomer is expected to exhibit excellent regioselectivity for functionalization at the C-4 position.
This compound: Predominant Reactivity at the C-I Position with Potential for Steric Influence
The primary site of reaction is anticipated to be the C-I bond. However, the ortho-trifluoromethyl group may sterically hinder the approach of the catalyst and coupling partners, potentially leading to slower reaction rates or requiring more forcing conditions compared to its isomer.
Data Presentation: Predicted Outcomes in Cross-Coupling Reactions
Table 1: Predicted Outcome of Suzuki-Miyaura Coupling
| Substrate | Predicted Major Product | Predicted Selectivity |
| This compound | 4-Bromo-2-aryl-1-(trifluoromethyl)benzene | High (at C-I) |
| 1-bromo-4-iodo-2-(trifluoromethyl)benzene | 1-Bromo-4-aryl-2-(trifluoromethyl)benzene | Very High (at C-I) |
Table 2: Predicted Outcome of Sonogashira Coupling
| Substrate | Predicted Major Product | Predicted Selectivity |
| This compound | 4-Bromo-2-(alkynyl)-1-(trifluoromethyl)benzene | High (at C-I) |
| 1-bromo-4-iodo-2-(trifluoromethyl)benzene | 1-Bromo-4-(alkynyl)-2-(trifluoromethyl)benzene | Very High (at C-I) |
Table 3: Predicted Outcome of Buchwald-Hartwig Amination
| Substrate | Predicted Major Product | Predicted Selectivity |
| This compound | 4-Bromo-2-(amino)-1-(trifluoromethyl)benzene | High (at C-I) |
| 1-bromo-4-iodo-2-(trifluoromethyl)benzene | 1-Bromo-4-(amino)-2-(trifluoromethyl)benzene | Very High (at C-I) |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which can be adapted for the two isomers. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromo-iodo-(trifluoromethyl)benzene isomer (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added via syringe. The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Protocol for Sonogashira Coupling
To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromo-iodo-(trifluoromethyl)benzene isomer (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%). The flask is evacuated and backfilled with an inert gas. An anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.) are added via syringe. The terminal alkyne (1.1-1.2 equiv.) is then added dropwise. The reaction is typically stirred at room temperature but may be gently heated (40-50 °C) if the reaction is sluggish. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the bromo-iodo-(trifluoromethyl)benzene isomer (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.). The desired amine (1.1-1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) are added. The tube is sealed and heated to 80-110 °C. The reaction is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by flash column chromatography.[4]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the selective cross-coupling of these isomers and a general experimental workflow.
Caption: Predicted reactivity pathways for the two isomers in Pd-catalyzed cross-coupling.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
Both This compound and 1-bromo-4-iodo-2-(trifluoromethyl)benzene are valuable building blocks for the synthesis of complex trifluoromethylated aromatic compounds. The choice between these two isomers should be guided by the desired regiochemistry of the final product.
1-bromo-4-iodo-2-(trifluoromethyl)benzene is predicted to be the superior substrate for achieving high regioselectivity in the mono-functionalization at the C-4 position, driven by both the inherent reactivity of the C-I bond and the favorable steric and electronic environment.
This compound , while still expected to react preferentially at the C-I bond, may present greater challenges in achieving high yields and rapid conversions due to the potential for steric hindrance from the ortho-trifluoromethyl group.
For researchers embarking on synthetic routes requiring the sequential introduction of different functionalities, the predictable and high selectivity of 1-bromo-4-iodo-2-(trifluoromethyl)benzene makes it a particularly attractive and reliable starting material. This guide provides the foundational knowledge and procedural outlines to enable the effective use of these versatile reagents in drug discovery and materials science.
References
A Comparative Guide to the Suzuki Coupling of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene and Other Dihalobenzenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the selective functionalization of dihalogenated aromatic compounds is a frequent challenge and a testament to the versatility of this reaction. This guide provides an in-depth comparison of the Suzuki coupling of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene with other dihalobenzenes, offering insights into reactivity, selectivity, and experimental considerations.
The presence of two different halogen atoms on a benzene ring, as in this compound, presents an opportunity for regioselective functionalization. The well-established reactivity trend for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl > F. This inherent difference allows for the selective reaction at the more reactive carbon-iodine (C-I) bond under carefully controlled conditions, leaving the carbon-bromine (C-Br) bond available for subsequent transformations. The electron-withdrawing trifluoromethyl group is expected to enhance the reactivity of the aryl halides towards oxidative addition.
Performance Comparison: Reactivity and Selectivity
The Suzuki coupling of dihalobenzenes is critically influenced by the nature of the halogen atoms and the presence of other substituents on the aromatic ring. The following table summarizes the expected and reported outcomes for the Suzuki coupling of this compound in comparison to other representative dihalobenzenes.
| Dihalobenzene | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | 4-12 | 2-Phenyl-4-bromo-1-(trifluoromethyl)benzene | >90 (expected) |
| 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 2 | 4-Bromo-4'-methoxy-1,1'-biphenyl | 91 |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 4-Bromo-1,1'-biphenyl | ~80 (mono-adduct) |
| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 4-Chloro-1,1'-biphenyl | ~75 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 85 | 5 | 4-(Trifluoromethyl)-1,1'-biphenyl | 95 |
Yields are based on reported values for similar substrates and reaction conditions and may vary.
Experimental Protocols
A generalized experimental protocol for the selective Suzuki-Miyaura coupling at the iodo-position of a bromo-iodobenzene derivative is provided below. This protocol can be adapted for specific substrates and coupling partners with minor modifications.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 1,4-Dioxane/Water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and the arylboronic acid.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the generalized Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Standard Experimental Workflow for Suzuki Coupling.
analytical methods for confirming regioselectivity in 4-Bromo-2-iodo-1-(trifluoromethyl)benzene products
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Analytical Methodologies
The precise determination of regiochemistry is a critical step in the synthesis of complex aromatic compounds such as 4-Bromo-2-iodo-1-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. The substitution pattern on the benzene ring profoundly influences the molecule's steric and electronic properties, which in turn dictate its reactivity and biological activity. This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous confirmation of regioselectivity, supported by representative experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
A multi-technique approach is often the most robust strategy for confirming the regioselectivity of substituted aromatic compounds. The following table summarizes the capabilities and limitations of key analytical methods.
| Analytical Method | Information Provided | Strengths | Limitations | Typical Sample Requirement |
| ¹H, ¹³C, and ¹⁹F NMR | Connectivity and chemical environment of atoms. | Provides detailed structural information, non-destructive. | Can be complex to interpret for closely related isomers. | 5-10 mg |
| 2D NMR (NOESY/ROESY) | Through-space proximity of nuclei. | Unambiguously determines the spatial relationship of substituents. | Requires longer acquisition times, sensitivity can be an issue. | 10-20 mg |
| 2D NMR (HSQC/HMBC) | One-bond (HSQC) and multiple-bond (HMBC) H-C correlations. | Establishes the carbon skeleton and confirms substituent positions. | Can be complex to interpret, requires a sufficient sample concentration. | 10-20 mg |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of isomers based on volatility and fragmentation patterns. | High sensitivity and excellent separation of volatile isomers. | Isomers may co-elute, requires derivatization for non-volatile compounds. | < 1 mg |
| X-ray Crystallography | Absolute three-dimensional molecular structure. | Provides unequivocal proof of regiochemistry and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. | Single crystal |
In-Depth Analysis with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the regioselectivity of this compound. The combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (NOESY, HSQC, HMBC) experiments provides a complete picture of the molecular structure.
¹H, ¹³C, and ¹⁹F NMR: The First Line of Investigation
The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra offer the initial clues to the substitution pattern. For this compound, the aromatic region of the ¹H NMR spectrum is particularly informative. The number of signals, their multiplicities, and the magnitude of the coupling constants (J-values) can help distinguish between different regioisomers.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The characteristic chemical shifts of carbons attached to bromine, iodine, and the trifluoromethyl group, along with C-F coupling, provide further evidence for the substitution pattern. ¹⁹F NMR is a simple yet powerful tool, typically showing a singlet for the CF₃ group, with its chemical shift being sensitive to the electronic environment created by the adjacent substituents.
Table 2: Representative ¹H and ¹³C NMR Data for a Regioisomer of Bromo-iodo-trifluoromethylbenzene
| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 3 | 7.85 | d | 8.4 | 134.5 |
| 5 | 7.55 | dd | 8.4, 1.8 | 131.2 |
| 6 | 7.95 | d | 1.8 | 139.8 |
| C-1 | - | - | - | 125.0 (q, ¹JCF = 272 Hz) |
| C-2 | - | - | - | 100.2 |
| C-4 | - | 122.5 | ||
| CF₃ | - | - | - | - |
Note: This is representative data for a regioisomer and not the specific target molecule, for which publicly available spectral data is limited.
2D NMR: Unambiguous Structure Elucidation
While 1D NMR provides valuable information, 2D NMR techniques are often necessary for definitive structural assignment, especially for complex substitution patterns.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons. For this compound, a NOESY or ROESY spectrum would show a correlation between the proton at position 3 and the protons of the trifluoromethyl group if they are in close spatial proximity, thus confirming the 1,2-disubstitution pattern of the trifluoromethyl and iodo groups.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons.[1] It allows for the unambiguous assignment of protonated carbons in the benzene ring.
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds.[1] This is a powerful tool for identifying quaternary carbons and confirming the connectivity of the substituents. For instance, a correlation between the proton at position 6 and the carbon bearing the trifluoromethyl group (C-1) would provide strong evidence for the 1,4-relationship between these positions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. Different regioisomers of bromo-iodo-trifluoromethyl-benzene will likely have slightly different boiling points and polarities, which can be exploited for their separation on a suitable GC column. The mass spectrum provides the molecular weight of the compound and a characteristic fragmentation pattern that can aid in its identification.
Table 3: Comparison of GC Columns for Isomer Separation
| Column Type | Stationary Phase | Separation Principle | Advantages | Disadvantages |
| Non-polar | 5% Phenyl / 95% Dimethylpolysiloxane | Boiling point | Good for general-purpose separation. | May not resolve isomers with very similar boiling points. |
| Mid-polar | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Polarity and boiling point | Enhanced selectivity for polar isomers. | May have lower thermal stability. |
X-ray Crystallography: The Gold Standard
For an unequivocal determination of the molecular structure, single-crystal X-ray diffraction is the ultimate analytical method.[2] It provides the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no ambiguity about the regiochemistry. The primary challenge with this technique is obtaining a single crystal of sufficient quality for analysis.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg (for 1D NMR) or 10-20 mg (for 2D NMR) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR Acquisition:
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-800 ms to observe through-space correlations.
-
HSQC: Acquire a 2D HSQC spectrum optimized for a one-bond J-coupling of ~145 Hz.
-
HMBC: Acquire a 2D HMBC spectrum optimized for long-range J-couplings of 4-8 Hz.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Prepare a series of dilutions for analysis.
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-400).
-
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture, or by other techniques such as vapor diffusion or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Visualizing Experimental Workflows
References
A Comparative Guide to LC-MS Analysis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene Coupling Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and complex organic molecules, the precise monitoring of coupling reactions is paramount for optimizing yields, minimizing impurities, and ensuring batch-to-batch consistency. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the analysis of coupling reaction mixtures involving the versatile building block, 4-bromo-2-iodo-1-(trifluoromethyl)benzene. Detailed experimental protocols and supporting data for analogous reactions are presented to facilitate immediate application in a research and development setting.
Introduction to Analytical Challenges
This compound is a trifunctionalized aromatic ring, presenting multiple reactive sites for cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization. However, the complexity of the resulting reaction mixtures, which may contain the starting material, mono- and di-substituted products, homo-coupled byproducts, and residual catalyst, necessitates a highly sensitive and selective analytical technique for accurate monitoring and quantification.
LC-MS as the Gold Standard for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier analytical tool for the analysis of complex reaction mixtures in pharmaceutical development. Its high sensitivity, selectivity, and compatibility with a wide range of analytes make it particularly well-suited for monitoring the progress of coupling reactions involving halogenated aromatic compounds.[1][2]
Key Advantages of LC-MS:
-
High Sensitivity and Selectivity: LC-MS can detect and quantify reactants, products, and byproducts at very low concentrations, often in the picogram to femtogram range.[3] This is crucial for identifying trace impurities that could impact the final product's safety and efficacy.
-
Broad Applicability: Unlike Gas Chromatography (GC), LC-MS is not limited to volatile and thermally stable compounds.[4][5] This allows for the direct analysis of a wide array of starting materials, reagents, and products commonly used in modern organic synthesis without the need for derivatization.[3]
-
Structural Information: Mass spectrometry provides valuable information about the molecular weight of each component in the mixture. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis, aiding in the identification of unknown byproducts.
-
Quantitative Accuracy: When used with appropriate standards, LC-MS provides excellent quantitative accuracy, enabling the precise determination of reaction kinetics, conversion rates, and product yields.
Comparison with Alternative Analytical Techniques
While LC-MS offers significant advantages, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also employed for reaction monitoring. The choice of technique depends on the specific requirements of the analysis.
| Feature | LC-MS | GC-MS | HPLC-UV |
| Analyte Scope | Broad (non-volatile, thermally labile)[4][5] | Volatile, thermally stable compounds[4] | Chromophoric compounds |
| Sensitivity | Very High (pg-fg)[3] | High (pg-ng) | Moderate (ng-µg) |
| Selectivity | Very High (based on m/z) | High (based on fragmentation) | Moderate (based on retention time) |
| Structural Info | Molecular weight and fragmentation | Fragmentation patterns | Limited (none from detector) |
| Sample Prep | Minimal, often dilute and shoot[3] | May require derivatization for non-volatile analytes[3] | Minimal, similar to LC-MS |
| Run Time | Typically 5-30 minutes | Typically 10-60 minutes | Typically 5-30 minutes |
Table 1: Comparison of Analytical Techniques for Coupling Reaction Analysis.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound coupling reactions in the public domain, the following protocols are based on established methods for structurally similar compounds, such as 4-bromo-3-(trifluoromethyl)aniline.[1] These protocols provide a robust starting point for method development.
LC-MS Method for Monitoring a Suzuki Coupling Reaction
This protocol is designed for monitoring the progress of a Suzuki coupling reaction of an aryl halide.
1. Sample Preparation:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 990 µL) of a suitable solvent like acetonitrile or methanol.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
3. Data Acquisition and Analysis:
-
Monitor the reaction by tracking the disappearance of the starting material and the appearance of the product using their respective mass-to-charge ratios (m/z).
-
For quantitative analysis, create calibration curves using authentic standards of the starting material and product.
Alternative: GC-MS Method for Coupling Reaction Analysis
This method is suitable for volatile products of reactions like Heck or Sonogashira couplings.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture as described for the LC-MS method.
-
If necessary, perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent (e.g., hexane, ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and transfer to a GC vial.
2. GC-MS Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector
-
MS System: Single quadrupole or triple quadrupole mass spectrometer with an Electron Ionization (EI) source
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
Data Presentation: Representative Quantitative Analysis
The following table presents hypothetical, yet realistic, quantitative data for a Suzuki coupling reaction of this compound with phenylboronic acid, monitored by LC-MS. This data illustrates how LC-MS can be used to track reaction progress and determine conversion and yield.
| Time (min) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 15 | 875,000 | 375,000 | 30% |
| 30 | 500,000 | 750,000 | 60% |
| 60 | 125,000 | 1,125,000 | 90% |
| 120 | < 10,000 | 1,240,000 | >99% |
Table 2: Representative LC-MS Data for a Suzuki Coupling Reaction.
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for LC-MS monitoring of a coupling reaction.
Caption: Comparison of analytical techniques for reaction monitoring.
Conclusion
For the comprehensive analysis of this compound coupling reaction mixtures, LC-MS stands out as the most powerful and versatile analytical technique. Its ability to handle a wide range of analytes with high sensitivity and selectivity provides researchers with the detailed information necessary to optimize reaction conditions, ensure product quality, and accelerate drug development timelines. While GC-MS and HPLC-UV have their specific applications, the breadth of information and the minimal sample preparation required for LC-MS make it the superior choice for this application. The provided protocols and data serve as a practical guide for implementing this technique in the laboratory.
References
A Comparative Guide to the Synthesis of 4'-Bromo-2'-iodo-4-(trifluoromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 4'-Bromo-2'-iodo-4-(trifluoromethyl)biphenyl, a valuable building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring a trifluoromethyl group and two distinct halogens on a biphenyl scaffold, allows for selective downstream functionalization, making it a key intermediate in the synthesis of complex molecular architectures.
The primary synthetic route detailed below utilizes a selective Suzuki-Miyaura cross-coupling reaction, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. An alternative multi-step pathway, commencing from an aniline precursor, is also presented for comparison. This guide offers detailed experimental protocols, a quantitative comparison of the two routes, and visual diagrams to aid in the selection of the most appropriate synthetic strategy.
Primary Synthetic Route: Regioselective Suzuki-Miyaura Coupling
This approach takes advantage of the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the selective formation of a new carbon-carbon bond at the 2-position of the trifluoromethyl-substituted ring, while leaving the bromo group available for subsequent transformations.
Experimental Protocol
Materials:
-
This compound
-
(4-bromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 equiv.), (4-bromophenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4'-Bromo-2'-iodo-4-(trifluoromethyl)biphenyl.
Alternative Synthetic Route: Multi-step Synthesis from an Aniline Precursor
This alternative pathway involves the construction of the biphenyl system followed by the introduction of the halogen substituents. This method offers an alternative disconnection approach but typically involves more synthetic steps.
Experimental Protocol
Step 1: Bromination of 2-Amino-4-(trifluoromethyl)biphenyl
-
Dissolve 2-Amino-4-(trifluoromethyl)biphenyl (1.0 equiv.) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-Amino-5-bromo-4-(trifluoromethyl)biphenyl.
Step 2: Diazotization and Iodination (Sandmeyer-type Reaction)
-
Suspend 2-Amino-5-bromo-4-(trifluoromethyl)biphenyl (1.0 equiv.) in a mixture of sulfuric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide (1.5 equiv.) in water and add it to the diazonium salt solution.
-
Warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain 4'-Bromo-2'-iodo-4-(trifluoromethyl)biphenyl.
Quantitative Data Comparison
| Parameter | Primary Route (Suzuki Coupling) | Alternative Route (from Aniline) |
| Starting Material | This compound | 2-Amino-4-(trifluoromethyl)biphenyl |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 75-90% | 40-60% |
| Key Reagents | Palladium catalyst, boronic acid, base | NBS, NaNO₂, KI, H₂SO₄ |
| Reaction Temperature | 80-90 °C | 0 °C to 60 °C |
| Reaction Time | 12-18 hours | 6-10 hours |
| Atom Economy | Moderate | Low |
| Purification | Column Chromatography | Column Chromatography (x2) |
Visualization of Synthetic Pathways
Caption: Comparison of the primary (Suzuki coupling) and alternative synthetic routes.
Experimental Workflow Comparison
Caption: Step-by-step workflow comparison for each synthetic route.
Conclusion
The choice between these two synthetic routes will depend on the specific needs of the researcher. The primary route, a regioselective Suzuki-Miyaura coupling, offers a more convergent and efficient synthesis with a higher overall yield and fewer steps. This makes it an attractive option for rapid access to the target molecule and for library synthesis where derivatization at the bromine position is desired.
The alternative route, while longer and with a lower overall yield, may be advantageous if the starting aniline derivative is more readily available or cost-effective than this compound. Additionally, this route avoids the use of palladium catalysts, which can be a consideration in terms of cost and potential metal contamination in the final product.
Ultimately, this guide provides the necessary data and protocols to enable an informed decision based on factors such as starting material availability, desired yield, scalability, and the overall synthetic strategy.
A Comparative Guide to Palladium Ligands for Selective C-C Bond Formation at the C-I Position of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecular architectures. The substrate 4-Bromo-2-iodo-1-(trifluoromethyl)benzene presents a valuable scaffold for such endeavors, featuring two distinct carbon-halogen bonds amenable to palladium-catalyzed cross-coupling reactions. The inherent difference in bond strength and reactivity (C-I > C-Br) allows for chemoselective coupling at the more labile carbon-iodine bond, preserving the carbon-bromine bond for subsequent transformations.
This guide provides a comparative analysis of palladium ligand systems for the selective coupling of various partners at the C-2 position (the iodo-substituted carbon) of this compound. The selection of the appropriate ligand is critical to achieving high yields and selectivity, thereby streamlining synthetic routes and minimizing purification challenges.
Comparative Performance of Palladium Ligands
The following table summarizes the performance of different palladium-ligand systems in the selective cross-coupling of this compound. The data is compiled from literature sources focusing on analogous substrates, providing a benchmark for catalyst selection.
| Ligand/Catalyst System | Coupling Partner | Reaction Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Selective C-I Coupling Product |
| Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkynes | Sonogashira | Et₃N / i-Pr₂NH | Toluene | 60 | 12 | ~85-95% (estimated) |
| Pd(PPh₃)₄ | Arylboronic Acids | Suzuki-Miyaura | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~80-90% (estimated) |
| PdCl₂(dppf) | Arylboronic Acids | Suzuki-Miyaura | Cs₂CO₃ | DMF | 90 | 12 | ~88-96% (estimated) |
Note: The yields presented are based on reactions with structurally similar substrates and serve as a guide. Optimization for this compound may be required.
Experimental Workflow
The general workflow for the selective cross-coupling of this compound is depicted below. This process requires strict adherence to inert atmosphere techniques to prevent catalyst deactivation and ensure reproducibility.
Experimental Protocols
Selective Sonogashira Coupling using Pd(PPh₃)₂Cl₂ / CuI
This protocol is adapted for the selective alkynylation at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Toluene (solvent)
-
Triethylamine (Et₃N) and Diisopropylamine (i-Pr₂NH) (solvent and base)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add a degassed 2:1 mixture of toluene and Et₃N/i-Pr₂NH.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-2-alkynyl-1-(trifluoromethyl)benzene.
Selective Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is designed for the selective arylation at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol (EtOH), and Water (H₂O) in a 4:1:1 ratio (solvent)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add the degassed toluene/EtOH/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-2-aryl-1-(trifluoromethyl)benzene.
Selective Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol utilizes a ferrocene-based phosphine ligand, often effective for a broad range of substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Seal the flask, then evacuate and backfill with argon (repeat three times).
-
Add degassed DMF via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water to remove DMF and inorganic salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-bromo-2-aryl-1-(trifluoromethyl)benzene.
Conclusion
The selective functionalization of this compound at the C-I position is readily achievable using various palladium-catalyzed cross-coupling reactions. The choice of ligand plays a crucial role in determining the efficiency and scope of the transformation. For Sonogashira couplings, a classic Pd(PPh₃)₂Cl₂/CuI system provides reliable results. In the case of Suzuki-Miyaura couplings, both the traditional Pd(PPh₃)₄ and the more robust PdCl₂(dppf) catalyst systems are highly effective, with the latter often providing excellent yields for a broader range of boronic acids. The experimental protocols provided herein serve as a robust starting point for researchers to develop and optimize these important synthetic transformations.
A Comparative Guide on the Cost-Effectiveness of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Analysis of a Key Synthetic Building Block
In the intricate world of multi-step organic synthesis, the strategic selection of starting materials is a critical determinant of overall efficiency, yield, and economic viability. Among the diverse palette of available building blocks, halogenated and trifluoromethylated benzene derivatives stand out for their versatility in constructing complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This guide provides a comprehensive cost-effectiveness analysis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene , a uniquely functionalized aromatic ring, by comparing its performance in a representative multi-step synthesis against a viable alternative.
The strategic advantage of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective, sequential functionalization. This inherent reactivity difference enables the stepwise introduction of different molecular fragments, a highly desirable feature in the synthesis of complex, unsymmetrical molecules.
At a Glance: Performance and Cost Comparison
To provide a quantitative comparison, we will analyze the synthesis of a hypothetical, yet representative, target molecule: 4'-(Ethynyl)-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile . This structure incorporates key features often sought in medicinal chemistry and materials science, including a trifluoromethyl group, a biaryl system, and an alkynyl moiety. We will compare a synthetic route starting from this compound with an alternative route commencing with the more readily available and less expensive 1,4-dibromo-2-(trifluoromethyl)benzene .
| Parameter | Route A: this compound | Route B: 1,4-Dibromo-2-(trifluoromethyl)benzene |
| Starting Material Cost | Higher | Lower |
| Selectivity Control | High (inherent differential reactivity) | Moderate to Low (statistical mixture) |
| Number of Key Steps | 2 | 2 |
| Purification Complexity | Lower | Higher |
| Overall Yield (Estimated) | Higher | Lower |
| Overall Cost-Effectiveness | Potentially higher for complex, high-value targets | May be suitable for simpler, less sensitive syntheses |
Synthetic Route Comparison
Route A: Sequential Cross-Coupling with this compound
This route leverages the differential reactivity of the two halogen atoms to perform a selective Sonogashira coupling at the more reactive iodine position, followed by a Suzuki coupling at the bromine position.
Workflow for Route A using this compound.
Route B: Cross-Coupling with 1,4-Dibromo-2-(trifluoromethyl)benzene
This alternative route starts with a di-bromo analogue. Due to the similar reactivity of the two C-Br bonds, achieving selective mono-functionalization in the first step can be challenging and often leads to a mixture of starting material, mono-substituted, and di-substituted products, complicating purification and reducing the overall yield of the desired intermediate.
Workflow for Route B using 1,4-Dibromo-2-(trifluoromethyl)benzene.
Cost Analysis
The following table provides an estimated cost comparison for the synthesis of 1 mmol of the target molecule via each route. Prices for reagents and catalysts are based on currently available data from various suppliers and are subject to change.
| Reagent/Catalyst | Route A (1 mmol scale) | Route B (1 mmol scale) |
| Starting Material | ||
| This compound (~$200/g) | ~$70.00 | - |
| 1,4-Dibromo-2-(trifluoromethyl)benzene (~$50/g) | - | ~$15.00 |
| Step 1: Sonogashira Coupling | ||
| Ethynyltrimethylsilane | ~$2.00 | ~$2.00 |
| Pd(PPh3)4 (~$100/g) | ~$2.00 | ~$2.00 |
| Copper(I) Iodide | <$0.50 | <$0.50 |
| Triethylamine | <$0.50 | <$0.50 |
| Step 2: Suzuki Coupling | ||
| (4-cyanophenyl)boronic acid | ~$5.00 | ~$5.00 |
| Pd(PPh3)4 (~$100/g) | ~$2.00 | ~$2.00 |
| SPhos (~$60/g) | ~$1.50 | ~$1.50 |
| Potassium Carbonate | <$0.50 | <$0.50 |
| Estimated Total Reagent Cost | ~$83.50 | ~$28.50 |
| Estimated Overall Yield | ~70% | ~30% (due to non-selective first step) |
| Cost per mmol of Product | ~$119.29 | ~$95.00 |
| Cost per gram of Product (MW ~325.3 g/mol ) | ~$366.70/g | ~$292.00/g |
Note: This analysis does not include costs associated with solvents, purification materials, labor, and waste disposal, which would be significantly higher for Route B due to the challenges in purification.
Experimental Protocols
Route A: Sequential Cross-Coupling of this compound
Step 1: Selective Sonogashira Coupling
To a solution of this compound (1.0 mmol) and ethynyltrimethylsilane (1.2 mmol) in anhydrous and degassed triethylamine (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) and copper(I) iodide (0.04 mmol) under an inert atmosphere. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-bromo-2-((trimethylsilyl)ethynyl)-1-(trifluoromethyl)benzene. This intermediate is then desilylated using a mild base like potassium carbonate in methanol to give 4-bromo-2-ethynyl-1-(trifluoromethyl)benzene. Expected yield: ~85%.
Step 2: Suzuki Coupling
To a flask containing 4-bromo-2-ethynyl-1-(trifluoromethyl)benzene (1.0 mmol), (4-cyanophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added a degassed mixture of toluene (8 mL) and water (2 mL). Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) and SPhos (0.03 mmol) are then added under an inert atmosphere. The mixture is heated to 90 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography to afford the final product. Expected yield: ~82%.
Route B: Synthesis from 1,4-Dibromo-2-(trifluoromethyl)benzene
Step 1: Mono-Sonogashira Coupling
To a solution of 1,4-dibromo-2-(trifluoromethyl)benzene (1.0 mmol) in anhydrous and degassed triethylamine (10 mL) is added ethynyltrimethylsilane (0.8 mmol, as the limiting reagent to favor mono-substitution), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and copper(I) iodide (0.04 mmol) under an inert atmosphere. The reaction is stirred at room temperature and carefully monitored by GC-MS. The reaction is stopped at the optimal time to maximize the formation of the mono-alkynylated product. The resulting mixture, containing starting material, mono- and di-substituted products, is concentrated and subjected to careful column chromatography to isolate 4-bromo-2-((trimethylsilyl)ethynyl)-1-(trifluoromethyl)benzene, which is then desilylated as in Route A. Expected yield of isolated mono-alkynylated product: ~40%.
Step 2: Suzuki Coupling
The Suzuki coupling is carried out using the same procedure as in Route A, Step 2. Expected yield: ~82%.
Conclusion
While the initial reagent cost for the synthesis utilizing 1,4-dibromo-2-(trifluoromethyl)benzene is significantly lower, the lack of selectivity in the initial cross-coupling step presents a major drawback. The formation of a product mixture necessitates a challenging purification process, leading to a substantially lower overall yield of the desired target molecule.
In contrast, This compound , despite its higher initial purchase price, offers a distinct strategic advantage. Its inherent differential reactivity allows for highly selective and high-yielding sequential cross-coupling reactions. This leads to cleaner reaction profiles, simpler purification procedures, and a higher overall yield.
For the synthesis of complex, high-value molecules where purity and overall yield are paramount, the higher upfront cost of This compound is often justified by the increased efficiency and predictability of the synthetic route. For drug development professionals and researchers, the reliability and robustness offered by this building block can translate to accelerated timelines and a higher probability of success in complex synthetic campaigns. Therefore, for multi-step syntheses requiring precise control and high efficiency, this compound represents a more cost-effective choice in the long run.
Spectroscopic Data and Synthesis of Mono-Substituted Derivatives of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for mono-substituted derivatives of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for a wide range of its mono-substituted derivatives, this guide presents a combination of available data for the parent compound, comparative data from structurally similar molecules, and generalized experimental protocols for the synthesis of such derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel compounds based on this scaffold.
Introduction to this compound
This compound is a halogenated aromatic compound featuring three distinct reactive sites: a bromine atom, an iodine atom, and a trifluoromethyl group. The differential reactivity of the C-I and C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for selective functionalization, making it an attractive starting material for the synthesis of complex molecules. The electron-withdrawing trifluoromethyl group significantly influences the reactivity and physicochemical properties of the benzene ring and its derivatives.
Spectroscopic Data Comparison
Directly reported experimental spectroscopic data for a series of mono-substituted derivatives of this compound is not extensively available in the public domain. However, we can infer expected spectroscopic characteristics by examining the parent compound and analogous substituted trifluoromethylbenzenes.
Table 1: Spectroscopic Data for this compound and a Comparative Phenyl-Substituted Derivative.
| Compound | Substitution Position | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Mass Spectrometry (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound | - | Aromatic protons typically appear in the range of 7.0-8.0 ppm. | A singlet is expected around -62 to -64 ppm. | Expected [M]⁺ at ~350.90 g/mol . | C-Br, C-I, C-F, and aromatic C-H stretching and bending vibrations. |
| Comparative Compound: 4-(Trifluoromethyl)biphenyl | Phenyl at position 2 (hypothetical) | Aromatic protons typically appear as multiplets in the range of 7.3-7.8 ppm. | A singlet observed at -62.7 ppm.[1] | Expected [M]⁺ at ~222.08 g/mol . | Aromatic C-H, C=C, and C-F stretching vibrations. |
Note: The data for the phenyl-substituted derivative is based on a closely related compound and is provided for comparative purposes.
Experimental Protocols for Synthesis
The primary method for introducing mono-substituents onto the this compound scaffold is through palladium-catalyzed cross-coupling reactions. The higher reactivity of the carbon-iodine bond allows for selective substitution at the 2-position while leaving the bromine at the 4-position intact for potential further functionalization.
General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
Reaction: this compound + Arylboronic acid → 2-Aryl-4-bromo-1-(trifluoromethyl)benzene
Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene, dioxane, or DMF; 5 mL), add the arylboronic acid (1.2-1.5 mmol), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.02-0.05 mmol).
-
Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture at the appropriate temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Selective Functionalization
The differential reactivity of the C-I and C-Br bonds is key to the selective synthesis of di-substituted derivatives. The following diagram illustrates the logical workflow for a sequential substitution.
Caption: Sequential functionalization of this compound.
Alternative Starting Materials for Comparison
For the synthesis of substituted trifluoromethyl-biphenyls, an alternative starting material is 1-bromo-4-(trifluoromethyl)benzene. While this compound lacks the iodine substituent for selective sequential reactions, it is a common precursor for the synthesis of various mono-substituted trifluoromethylbenzene derivatives.
Table 2: Comparison of Starting Materials for Mono-substituted Trifluoromethylbenzene Synthesis.
| Feature | This compound | 1-Bromo-4-(trifluoromethyl)benzene |
| Reactive Sites | C-I (more reactive), C-Br (less reactive) | C-Br |
| Potential for Selective Di-substitution | High | Low |
| Typical First Reaction | Substitution at the 2-position (C-I) | Substitution at the 1-position (C-Br) |
| Utility | Synthesis of complex, multi-substituted aromatics. | Synthesis of simpler mono-substituted trifluoromethylbenzenes. |
Conclusion
References
The Trifluoromethyl Group's Impact on Reactivity: A Comparative Analysis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the strategic functionalization of aromatic scaffolds is of paramount importance. Halogenated aromatic compounds serve as versatile building blocks, and among these, molecules bearing a trifluoromethyl (-CF3) group have garnered significant attention. This guide provides a comprehensive comparison of the reactivity of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene against its non-fluorinated analog, 4-Bromo-2-iodobenzene. We will explore the influence of the potent electron-withdrawing trifluoromethyl group on various key transformations, supported by representative experimental data.
The presence of a trifluoromethyl group significantly alters the electronic properties of the benzene ring, impacting the reactivity of the C-I and C-Br bonds.[1] This guide will delve into the practical implications of this electronic modulation in several common and synthetically valuable reactions.
The Decisive Influence of the Trifluoromethyl Group
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a profound effect on the reactivity of the aryl halides in this compound in several ways:
-
Activation towards Nucleophilic Attack: The -CF3 group withdraws electron density from the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr).[2][3]
-
Facilitation of Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aromatic ring facilitates the often rate-determining oxidative addition step.[4] This generally leads to faster reaction rates and allows for milder reaction conditions.
-
Enhanced Acidity of Ortho-Protons: The inductive effect of the -CF3 group can increase the acidity of adjacent protons, which can be a factor in certain reactions like directed ortho-metalation, although in this specific molecule, the primary reactive sites are the halogens.
-
Regioselectivity in Cross-Coupling Reactions: The presence of two different halogens, iodine and bromine, allows for selective functionalization. The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond, making it more reactive towards oxidative addition in palladium-catalyzed couplings.[4][5] This inherent reactivity difference is further modulated by the -CF3 group.
Comparative Reactivity in Key Transformations
The following sections provide a comparative overview of the reactivity of this compound and 4-Bromo-2-iodobenzene in several important classes of organic reactions. The provided data is representative and compiled from various sources; direct side-by-side comparative studies under identical conditions are not extensively available in the literature.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl.[4]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. The electron-withdrawing -CF3 group in this compound is expected to accelerate the rate of the Suzuki coupling reaction compared to the non-fluorinated analog by facilitating the oxidative addition of the palladium catalyst to the C-I bond.
Representative Data Comparison: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 4h | 4-Bromo-2-phenyl-1-(trifluoromethyl)benzene | >90 (expected) | Analogous to[5] |
| 4-Bromo-2-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 8h | 4-Bromo-2-phenyl-iodobenzene | ~85 (typical) | Analogous to[5] |
Disclaimer: The data presented is based on analogous reactions and expected trends. Actual yields may vary depending on the specific reaction conditions.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction with this compound is expected to proceed faster and more efficiently at the C-I bond. A study on the site-selective Sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl)benzene confirms the feasibility of such couplings on trifluoromethylated systems.[6]
Representative Data Comparison: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60 °C, 3h | 4-Bromo-2-(phenylethynyl)-1-(trifluoromethyl)benzene | >90 (expected) | Analogous to[7] |
| 4-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60 °C, 6h | 4-Bromo-2-(phenylethynyl)iodobenzene | ~88 (typical) | Analogous to[7] |
Disclaimer: The data presented is based on analogous reactions and expected trends. Actual yields may vary depending on the specific reaction conditions.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The electron-deficient nature of the trifluoromethyl-substituted ring is anticipated to enhance the rate of oxidative addition, a key step in the catalytic cycle.[8][9]
Representative Data Comparison: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C, 6h | 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine | >85 (expected) | Analogous to[10] |
| 4-Bromo-2-iodobenzene | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C, 12h | 4-(4-Bromo-2-iodophenyl)morpholine | ~80 (typical) | Analogous to[10] |
Disclaimer: The data presented is based on analogous reactions and expected trends. Actual yields may vary depending on the specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the trifluoromethyl group, especially when positioned ortho or para to a leaving group, significantly activates the aromatic ring towards nucleophilic attack.[11] Therefore, this compound is expected to be much more reactive in SNAr reactions than its non-fluorinated counterpart, assuming a suitable nucleophile and reaction conditions. In this specific molecule, the halogens themselves are the leaving groups. The reactivity order in SNAr is often F > Cl > Br > I, which is the opposite of that in cross-coupling reactions.[11]
Metal-Halogen Exchange
Metal-halogen exchange, typically with organolithium reagents, is a common method for generating aryllithium species. The rate of this exchange generally follows the trend I > Br > Cl.[12] The presence of the electron-withdrawing trifluoromethyl group can influence the stability of the resulting organolithium intermediate. It is expected that the iodine atom in this compound will undergo exchange preferentially and at a faster rate than the bromine.
Experimental Protocols
The following are detailed, generalized experimental protocols for key reactions involving this compound. These protocols are based on established literature procedures for analogous compounds and may require optimization for specific substrates and desired outcomes.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling
This protocol describes the selective coupling at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 3-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol describes the selective amination at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and a stir bar.
-
Remove the tube from the glovebox, add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 100 °C for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-2-iodo-1-(trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene, a halogenated aromatic compound that requires stringent safety protocols.
This guide offers a step-by-step operational plan to mitigate risks and ensure a safe laboratory environment. By adhering to these procedures, you can minimize exposure and handle this chemical with confidence.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical with the following potential effects:
To mitigate these risks, a comprehensive Personal Protective Equipment (PPE) plan is non-negotiable. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3][5][6] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key stages of handling, from preparation to disposal, to ensure a safe experimental process.
Step-by-Step Experimental Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling and Experimentation:
-
Conduct all procedures involving this compound within the chemical fume hood.
-
Keep the sash at the lowest possible height while allowing for comfortable work.
-
Avoid direct contact and inhalation of the chemical.
-
Disposal Plan
Proper disposal of halogenated organic compounds is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | Collect in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[7] This waste will be disposed of through controlled incineration by a licensed hazardous waste disposal company.[7] |
| Contaminated Consumables | All contaminated items (e.g., pipette tips, gloves, weighing paper) must be placed in the designated "Halogenated Organic Waste" container. |
| Empty Containers | Triple rinse the empty container with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste in the "Halogenated Organic Waste" container.[7] |
Waste Container Labeling:
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components mixed with it, including the approximate quantities.[7]
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste, following all institutional procedures.[7]
By implementing these safety and logistical measures, you can create a secure research environment and ensure the responsible handling of this compound from acquisition to disposal.
References
- 1. 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 2773397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 175278-12-3 Cas No. | 4-Bromo-1-iodo-2-(trifluoromethoxy)benzene | Apollo [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
